Product packaging for Oseltamivir-d3 Acid(Cat. No.:CAS No. 1242184-43-5)

Oseltamivir-d3 Acid

Cat. No.: B1489179
CAS No.: 1242184-43-5
M. Wt: 287.37 g/mol
InChI Key: NENPYTRHICXVCS-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oseltamivir-d3 Acid is a useful research compound. Its molecular formula is C14H24N2O4 and its molecular weight is 287.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24N2O4 B1489179 Oseltamivir-d3 Acid CAS No. 1242184-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENPYTRHICXVCS-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1C(CC(=CC1OC(CC)CC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Oseltamivir-d3 Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir-d3 Acid is the deuterated, stable isotope-labeled form of Oseltamivir Acid (Oseltamivir Carboxylate). Oseltamivir, marketed as Tamiflu®, is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections.[1][2] Upon oral administration, oseltamivir is rapidly absorbed and extensively metabolized by hepatic esterases into its active metabolite, Oseltamivir Acid.[3][4] This active form is a potent and selective inhibitor of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells and the further spread of the virus in the body.[4]

Due to its chemical and isotopic stability, this compound serves as an ideal internal standard for the quantitative analysis of Oseltamivir Acid in biological matrices by mass spectrometry.[5] Its use is critical in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies to ensure the accuracy and precision of the analytical results.[6][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Name (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid
Molecular Formula C₁₄H₂₁D₃N₂O₄
Molecular Weight 287.37 g/mol
CAS Number 1242184-43-5
Appearance Neat
Purity >95% (HPLC)
Storage Temperature -20°C

Biological Fate and Metabolism

Oseltamivir is a prodrug that undergoes extensive first-pass metabolism in the liver. Hepatic carboxylesterases hydrolyze the ethyl ester group of oseltamivir to form the active metabolite, Oseltamivir Acid.[3][4] This biotransformation is essential for the drug's antiviral activity. Oseltamivir Acid is then eliminated from the body primarily through the kidneys.[8]

G Oseltamivir Oseltamivir (Prodrug) Metabolism Hepatic Esterases (Hydrolysis) Oseltamivir->Metabolism First-Pass Metabolism Oseltamivir_Acid Oseltamivir Acid (Active Metabolite) Metabolism->Oseltamivir_Acid

Metabolic activation of Oseltamivir.

Experimental Protocols: Bioanalytical Method

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of oseltamivir and its active metabolite in biological samples, most commonly human plasma.[6][7]

Sample Preparation: Solid-Phase Extraction (SPE)

A common procedure for extracting oseltamivir and Oseltamivir Acid from human plasma involves solid-phase extraction.[6]

  • To 300 µL of human plasma, add the internal standards, including this compound.

  • Perform a solid-phase extraction using a suitable sorbent (e.g., Oasis® HLB).

  • Wash the extraction cartridge to remove interfering substances.

  • Elute the analytes and the internal standard from the cartridge.

  • The eluate can be directly injected into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Plasma Human Plasma (300 µL) IS Add Internal Standard (this compound) Plasma->IS SPE Solid-Phase Extraction (Oasis® HLB) IS->SPE Wash Wash Cartridge SPE->Wash Elute Elute Analytes Wash->Elute Inject Inject into LC-MS/MS Elute->Inject

Solid-phase extraction workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following tables summarize typical LC-MS/MS conditions for the analysis of oseltamivir and Oseltamivir Acid.

Table 1: Chromatographic Conditions [6][9]

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Zorbax SB-C18 (50x4.6mm, 3.5µm) or equivalent
Mobile Phase Methanol and 0.1% Formic Acid (60:40, v/v)
Flow Rate 0.7 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Run Time 2.5 min

Table 2: Mass Spectrometric Conditions [4][6]

ParameterOseltamivirOseltamivir AcidThis compound (IS)
Mass Spectrometer API 4000 or equivalentAPI 4000 or equivalentAPI 4000 or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition (m/z) 313.4 → 225.1285.3 → 138.0288.3 → 200.0
Dwell Time 200 ms200 ms200 ms

Method Validation and Performance

Validated bioanalytical methods using this compound as an internal standard have demonstrated high sensitivity, accuracy, and precision.

Table 3: Method Validation Parameters [5][6][10]

ParameterOseltamivirOseltamivir Acid
Linearity Range 0.5 - 200 ng/mL2.0 - 800 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL2.0 ng/mL
Mean Extraction Recovery 94.4%92.7%
Precision (RSD) ≤15%≤15%
Accuracy Within ±15% of nominal valuesWithin ±15% of nominal values

Synthesis of Oseltamivir (Illustrative)

While the specific deuteration process for this compound is proprietary, the total synthesis of oseltamivir is well-documented and often starts from naturally available (-)-shikimic acid.[1] The synthesis involves multiple steps, including esterification, protection of functional groups, and the stereoselective introduction of amino and acetamido groups.

G Shikimic_Acid (-)-Shikimic Acid Intermediates Multiple Synthetic Steps Shikimic_Acid->Intermediates Esterification, Protection, Functionalization Oseltamivir Oseltamivir Intermediates->Oseltamivir Final Assembly and Deprotection

General synthetic pathway of Oseltamivir.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the active metabolite of oseltamivir in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is essential for supporting pharmacokinetic and clinical studies of this important antiviral drug. The detailed experimental protocols and performance data presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals working with oseltamivir.

References

Oseltamivir-d3 Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties of Oseltamivir-d3 Acid, a deuterated isotopologue of Oseltamivir Acid. Oseltamivir Acid is the active metabolite of the antiviral drug Oseltamivir, a potent inhibitor of the neuraminidase enzyme of influenza viruses A and B.[1][2] The incorporation of deuterium atoms into the N-acetyl group of Oseltamivir Acid makes it an invaluable tool in pharmacokinetic and bioanalytical studies, where it serves as a stable isotope-labeled internal standard for accurate quantification by mass spectrometry.[1][3]

Core Chemical Properties

This compound, also known by its synonyms GS-4071-d3 and Ro 64-0802-d3, possesses a molecular formula of C₁₄H₂₁D₃N₂O₄ and a molecular weight of 287.37 g/mol .[4][5][6] Its unique structure, featuring three deuterium atoms on the acetyl group, provides a distinct mass shift that is crucial for its application as an internal standard in mass spectrometry-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₁₄H₂₁D₃N₂O₄[4][5][6]
Molecular Weight 287.37 g/mol [4][5][6]
CAS Number 1242184-43-5[4][5]
Purity >95% (via HPLC)[4][5]
Isotopic Enrichment >95%[5]
Solubility ≥ 5 mg/mL in DMSO
Melting Point Not available for deuterated form. (Non-deuterated: 185.0 °C)
Boiling Point Not available for deuterated form. (Non-deuterated: 508.7 °C)

Synthesis and Isotopic Labeling

The synthesis of Oseltamivir has been extensively documented, with various routes developed to improve efficiency and yield.[7][8][9] The synthesis of this compound follows a similar pathway, with the key modification being the introduction of the deuterated acetyl group. This is typically achieved in the final stages of the synthesis, often by reacting the amino precursor with deuterated acetic anhydride ((CD₃CO)₂O) or a similar deuterated acetylating agent.

Below is a logical workflow diagram illustrating the key step of deuteration in the synthesis of this compound.

Synthesis_Workflow Logical Workflow for the Synthesis of this compound cluster_synthesis Synthesis Pathway Start Oseltamivir Precursor (Amine) Reaction Acetylation Reaction Start->Reaction Reagent Deuterated Acetylating Agent ((CD3CO)2O) Reagent->Reaction Product This compound Reaction->Product

Caption: Logical workflow for the deuteration step in this compound synthesis.

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of oseltamivir and its active metabolite in biological matrices.

Mass Spectrometry (LC-MS/MS) for Quantification

Objective: To accurately quantify the concentration of oseltamivir and its active metabolite (oseltamivir acid) in plasma samples using this compound as an internal standard.

Methodology:

  • Sample Preparation:

    • To a 200 µL aliquot of human plasma, 50 µL of a working solution of this compound (internal standard) is added.

    • The sample is deproteinized, typically with a protein precipitating agent like acetonitrile or through solid-phase extraction (SPE).

    • The mixture is vortexed and centrifuged to pellet the precipitated proteins.

    • The supernatant is collected and may be further diluted or directly injected into the LC-MS/MS system.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

      • Oseltamivir Acid: The transition m/z 285.2 → 138.1 is often monitored.[3]

      • This compound: The transition m/z 288.2 → 141.1 is monitored. The 3-dalton mass shift due to the deuterium atoms allows for clear differentiation from the non-deuterated analyte.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the analyte in the sample by referencing a calibration curve.

The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, leading to high accuracy and precision in the quantification of oseltamivir and its metabolite.

Bioanalytical_Workflow Bioanalytical Workflow Using this compound cluster_workflow Quantification of Oseltamivir in Plasma Plasma Plasma Sample (Containing Oseltamivir Acid) IS Spike with This compound (IS) Plasma->IS Extraction Sample Preparation (e.g., Protein Precipitation) IS->Extraction LC LC Separation (C18 Column) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Peak Area Ratio) MS->Data Concentration Concentration Determination Data->Concentration

References

Oselamivir-d3 Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1242184-43-5

This technical guide provides an in-depth overview of Oseltamivir-d3 Acid, a deuterated isotopologue of Oseltamivir Acid. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its properties, synthesis, and applications, with a focus on its use in analytical methodologies.

Core Concepts and Properties

This compound is the deuterated form of Oseltamivir Acid (also known as oseltamivir carboxylate), the active metabolite of the antiviral prodrug Oseltamivir Phosphate (Tamiflu®).[1][2] The "-d3" designation indicates that three hydrogen atoms in the acetyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for bioanalytical assays, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 1242184-43-5[5]
Molecular Formula C₁₄H₂₁D₃N₂O₄[5]
Molecular Weight 287.37 g/mol [5]
Alternate Names (3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid; Oseltamivir-d3 Carboxylic Acid[5]
Purity >95% (via HPLC)[6]
Isotopic Enrichment >95%[6]
Appearance White to off-white solid[7]
Storage Conditions -20°C for long-term storage[6]

Mechanism of Action of the Parent Compound

This compound itself is not pharmacologically active but serves as an analytical tool. Its non-deuterated counterpart, Oseltamivir Acid, is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[2][3] Neuraminidase is crucial for the release of newly formed virus particles from infected cells. By inhibiting this enzyme, oseltamivir acid prevents the spread of the virus to other cells.[2]

The following diagram illustrates the mechanism of action of oseltamivir acid.

Mechanism of Action of Oseltamivir Acid Influenza Virus Influenza Virus Host Cell Host Cell Influenza Virus->Host Cell Attachment & Entry Viral Budding Viral Budding Host Cell->Viral Budding Replication Neuraminidase Neuraminidase Viral Budding->Neuraminidase Sialic Acid Receptor Sialic Acid Receptor Neuraminidase->Sialic Acid Receptor Cleavage Viral Release Viral Release Neuraminidase->Viral Release Blocked Sialic Acid Receptor->Viral Release Oseltamivir Acid Oseltamivir Acid Oseltamivir Acid->Neuraminidase Inhibition Inhibition Inhibition

Caption: Mechanism of oseltamivir acid in inhibiting viral release.

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for this compound is not publicly available, its synthesis would follow the established routes for oseltamivir, with the introduction of the deuterium label at the appropriate step. The commercial synthesis of oseltamivir often starts from shikimic acid or quinic acid.[8] An azide-free synthesis has also been developed by Roche.[9]

The key step for producing the deuterated version would involve using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, during the acylation of the amino group at the C4 position of the cyclohexene ring.

The following diagram outlines a generalized synthetic workflow for oseltamivir, highlighting the introduction of the deuterium label.

Generalized Synthesis Workflow for this compound Shikimic Acid Shikimic Acid Intermediate A Multi-step conversion Shikimic Acid->Intermediate A Amino Intermediate Introduction of Amino Group Intermediate A->Amino Intermediate Deuterated Acetylation Acetylation with Deuterated Reagent Amino Intermediate->Deuterated Acetylation Oseltamivir-d3 Ester Esterification Deuterated Acetylation->Oseltamivir-d3 Ester This compound This compound Oseltamivir-d3 Ester->this compound Hydrolysis

Caption: Generalized synthetic pathway for this compound.

Applications in Research and Development

The primary application of this compound is as an internal standard in pharmacokinetic and bioequivalence studies of oseltamivir.[4] Its stable isotopic label ensures that it has nearly identical chemical and physical properties to the non-deuterated analyte, but a different mass, allowing for accurate quantification by mass spectrometry.

Experimental Protocol: Quantification of Oseltamivir and Oseltamivir Carboxylate in Human Plasma by LC-MS/MS

This protocol is a composite of methodologies described in the scientific literature.[4][10]

Objective: To simultaneously quantify the concentrations of oseltamivir and its active metabolite, oseltamivir carboxylate (oseltamivir acid), in human plasma using this compound as an internal standard.

Materials:

  • Human plasma samples

  • Oseltamivir and Oseltamivir Carboxylate reference standards

  • This compound (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of oseltamivir, oseltamivir carboxylate, and this compound in methanol.

    • Prepare calibration standards and QC samples by spiking appropriate amounts of the stock solutions into blank human plasma.

  • Sample Preparation (Solid Phase Extraction):

    • To 200 µL of plasma sample, add the internal standard solution (this compound).

    • Precondition the SPE cartridges with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes and the internal standard with methanol.

    • The eluate can be directly injected or evaporated to dryness and reconstituted in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reverse-phase column (e.g., 50 x 4.6 mm, 3.5 µm).

      • Mobile Phase: A gradient or isocratic mixture of methanol and 0.1% formic acid in water.

      • Flow Rate: 0.7 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (example):

        • Oseltamivir: m/z 313.2 → 285.2

        • Oseltamivir Carboxylate: m/z 285.2 → 138.1

        • This compound: m/z 288.2 → 141.1

  • Data Analysis:

    • Quantify the concentrations of oseltamivir and oseltamivir carboxylate in the samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

The following diagram illustrates the experimental workflow.

LC-MS/MS Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add IS Add Internal Standard (this compound) Plasma Sample->Add IS SPE Solid Phase Extraction Add IS->SPE Elution Elution SPE->Elution LC-MS/MS LC-MS/MS Elution->LC-MS/MS Data Acquisition Data Acquisition (MRM) LC-MS/MS->Data Acquisition Quantification Quantification Data Acquisition->Quantification Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic Analysis

Caption: Workflow for the bioanalysis of oseltamivir using this compound.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of oseltamivir and its active metabolite in biological matrices. Its use as an internal standard in LC-MS/MS methods is crucial for supporting pharmacokinetic, bioequivalence, and other clinical and preclinical studies. This guide provides a foundational understanding of its properties, synthesis, and application, enabling researchers to effectively utilize this stable isotope-labeled compound in their work.

References

Oseltamivir-d3 Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on Oseltamivir-d3 Acid. It covers the core physicochemical properties, analytical methodologies, and the biological context of its non-deuterated counterpart, oseltamivir.

Core Compound Data

This compound is the deuterated form of Oseltamivir Acid (Oseltamivir Carboxylate), the active metabolite of the antiviral prodrug Oseltamivir Phosphate. The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard in quantitative mass spectrometry-based assays.

PropertyValueSource(s)
Molecular Weight 287.37 g/mol [1]
Chemical Formula C₁₄H₂₁D₃N₂O₄[1]
Synonyms (3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexence-1-carboxylic Acid, Oseltamivir-d3 Carboxylic Acid[1]

Metabolic Pathway and Mechanism of Action

Oseltamivir phosphate, the administered prodrug, is biologically inactive. It undergoes rapid conversion in the liver by carboxylesterases to its active form, oseltamivir carboxylate (the non-deuterated analogue of this compound).[2][3] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[4][5]

Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[4][5] By competitively inhibiting this enzyme, oseltamivir carboxylate prevents the release and spread of progeny virions, thereby curtailing the progression of the infection.[4][5]

Metabolic Activation and Mechanism of Action of Oseltamivir cluster_host Host cluster_virus Influenza Virus Oseltamivir Phosphate (Prodrug) Oseltamivir Phosphate (Prodrug) Oseltamivir Carboxylate (Active Metabolite) Oseltamivir Carboxylate (Active Metabolite) Oseltamivir Phosphate (Prodrug)->Oseltamivir Carboxylate (Active Metabolite) Metabolism Neuraminidase Neuraminidase Oseltamivir Carboxylate (Active Metabolite)->Neuraminidase Inhibition Virion Release Virion Release Oseltamivir Carboxylate (Active Metabolite)->Virion Release Blocks Hepatic Esterases Hepatic Esterases Hepatic Esterases->Oseltamivir Phosphate (Prodrug) Neuraminidase->Virion Release Facilitates

Metabolic activation and mechanism of action of oseltamivir.

Experimental Protocols

Quantitative Analysis of Oseltamivir Carboxylate in Human Plasma by LC-MS/MS

The following protocol is adapted from a validated method for the simultaneous determination of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma.[6] this compound can be used as an internal standard in such assays.

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Oseltamivir Carboxylate and this compound (as the internal standard, IS) in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the Oseltamivir Carboxylate stock solution with a methanol-water (1:1, v/v) mixture to create calibration standards.

  • Prepare a working IS solution by diluting the this compound stock solution.

2. Sample Preparation (Solid Phase Extraction):

  • To 200 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution and vortex.

  • Add 500 µL of 1.0% formic acid in water and vortex.

  • Centrifuge the samples at approximately 3200 x g for 2 minutes.

  • Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge twice with 1% formic acid in water.

  • Elute the analytes from the cartridge.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A mixture of 10 mM ammonium formate and acetonitrile (e.g., 30:70, v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 40 °C.[6]

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Oseltamivir Carboxylate: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 285.1 → 138.1).[6]

      • This compound (IS): Monitor the corresponding deuterated transition.

4. Data Analysis:

  • Quantify the concentration of Oseltamivir Carboxylate in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Plasma Sample Plasma Sample Add IS (this compound) Add IS (this compound) Plasma Sample->Add IS (this compound) Protein Precipitation Protein Precipitation Add IS (this compound)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Solid Phase Extraction Solid Phase Extraction Centrifugation->Solid Phase Extraction Elution Elution Solid Phase Extraction->Elution LC Separation LC Separation Elution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Ratio Calculation (Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation (Analyte/IS) Concentration Determination Concentration Determination Ratio Calculation (Analyte/IS)->Concentration Determination

Workflow for the quantitative analysis of Oseltamivir Carboxylate.

References

The Synthesis of Oseltamivir from Shikimic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic routes for producing the antiviral drug Oseltamivir (Tamiflu®) starting from the chiral precursor, (-)-shikimic acid. Sourced from the seeds of the Chinese star anise (Illicium verum) or produced through fermentation, shikimic acid offers a crucial and stereochemically rich starting point for the synthesis of this vital medication.[1][2][3] This document details the seminal Roche industrial synthesis, the azide-free Karpf-Trussardi modification, and a notably efficient synthesis developed by Shi and colleagues. Each methodology is presented with detailed experimental protocols, quantitative data summarized for comparative analysis, and visualizations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of Oseltamivir from shikimic acid involves the strategic manipulation of the cyclohexene core to introduce the requisite amino and acetamido groups, as well as the 3-pentyloxy side chain, all while maintaining the correct stereochemistry at three chiral centers.[1] The primary approaches discussed herein are the industry-standard Roche synthesis, which utilizes azide intermediates, an azide-free variant to mitigate safety concerns, and a more recent, streamlined process with improved overall yield.

The Roche Industrial Synthesis

The commercial production of Oseltamivir, pioneered by Gilead Sciences and scaled by Hoffmann-La Roche, is a multi-step process that has been highly optimized for large-scale manufacturing.[4][5] A key feature of this route is the use of potentially hazardous azide reagents to introduce the nitrogen functionalities.[4] The overall yield of this synthesis is approximately 17-22% from (-)-shikimic acid.[1]

Experimental Protocol:

The synthesis commences with the esterification of (-)-shikimic acid to ethyl shikimate. This is followed by the protection of the 3- and 4-hydroxyl groups and mesylation of the 5-hydroxyl group. The subsequent steps involve the formation of an epoxide, which is then opened regioselectively with an azide nucleophile. A series of transformations, including a second azide displacement and subsequent reductions, leads to the formation of the Oseltamivir free base, which is then converted to the phosphate salt.[6][7]

Quantitative Data Summary: Roche Industrial Synthesis

StepReactionReagents and ConditionsYield (%)Reference
1EsterificationEthanol, Thionyl chlorideHigh[1]
2Ketalization & Mesylation3-Pentanone, p-Toluenesulfonic acid; then Methanesulfonyl chloride, Triethylamine-[1]
3Reductive Ketal OpeningModified Hunter conditions-[1]
4EpoxidationPotassium bicarbonate-[1]
5Epoxide OpeningSodium azide, Ammonium chloride-[7]
6AziridinationTriphenylphosphine-[8]
7Aziridine Opening3-Pentanol, Boron trifluoride etherate-[1]
8AcetylationAcetic anhydride-[1]
9Azide Reduction & Salt FormationH₂, Pd/C; Phosphoric acid-[1]
Overall 17-22 [1]

Note: Specific yields for each step of the industrial process are not consistently reported in open literature.

Synthetic Pathway Visualization

Roche_Synthesis Shikimic_Acid (-)-Shikimic Acid Ethyl_Shikimate Ethyl Shikimate Shikimic_Acid->Ethyl_Shikimate Esterification Acetal_Mesylate 3,4-Pentylidene Acetal Mesylate Ethyl_Shikimate->Acetal_Mesylate Ketalization, Mesylation Epoxide Epoxide Intermediate Acetal_Mesylate->Epoxide Reductive Opening, Epoxidation Azido_Alcohol Azido Alcohol Epoxide->Azido_Alcohol Azide Opening Aziridine Aziridine Intermediate Azido_Alcohol->Aziridine Aziridination Amino_Ether Amino Ether Aziridine->Amino_Ether Ring Opening Oseltamivir_Base Oseltamivir (Base) Amino_Ether->Oseltamivir_Base Acetylation, Azide Reduction Oseltamivir_Phosphate Oseltamivir Phosphate Oseltamivir_Base->Oseltamivir_Phosphate Salt Formation Karpf_Trussardi_Synthesis Shikimic_Acid (-)-Shikimic Acid Epoxide Epoxide Intermediate Shikimic_Acid->Epoxide Multi-step Allylamino_Alcohol Allylamino Alcohol Epoxide->Allylamino_Alcohol Allylamine Opening Amino_Alcohol Amino Alcohol Allylamino_Alcohol->Amino_Alcohol Deallylation Diamino_Intermediate Diamino Intermediate Amino_Alcohol->Diamino_Intermediate Second Amination Acetylated_Intermediate Acetylated Intermediate Diamino_Intermediate->Acetylated_Intermediate Selective Acetylation Oseltamivir_Phosphate Oseltamivir Phosphate Acetylated_Intermediate->Oseltamivir_Phosphate Final Steps Shi_Synthesis Ethyl_Shikimate Ethyl Shikimate Trimesylate Ethyl Trimesylshikimate Ethyl_Shikimate->Trimesylate Trimesylation Azido_Dimesylate Ethyl 3-azido-4,5-dimesylshikimate Trimesylate->Azido_Dimesylate NaN₃ Substitution Aziridine N-Acetyl Aziridine Azido_Dimesylate->Aziridine Staudinger-Cyclization, Acetylation Acetamido_Mesylate Acetamido Mesylate Aziridine->Acetamido_Mesylate Ring Opening Azido_Acetamide Azido Acetamide Acetamido_Mesylate->Azido_Acetamide NaN₃ Substitution Oseltamivir_Phosphate Oseltamivir Phosphate Azido_Acetamide->Oseltamivir_Phosphate Reduction, Salt Formation Experimental_Workflow Start Start: Dissolve Mesylate Intermediate in appropriate solvent (e.g., DMF/H₂O) Cooling Cool reaction mixture to specified temperature (e.g., 0 °C) Start->Cooling Reagent_Addition Add Sodium Azide (portion-wise or as a solution) Cooling->Reagent_Addition Reaction Stir reaction mixture for the specified time (e.g., 1-6 hours) Reagent_Addition->Reaction Monitoring Monitor reaction progress by TLC or LC-MS Reaction->Monitoring Quenching Quench reaction (e.g., with water or saturated NH₄Cl) Monitoring->Quenching Upon completion Extraction Extract product with an organic solvent (e.g., Ethyl Acetate) Quenching->Extraction Washing Wash organic layer (e.g., with brine) Extraction->Washing Drying Dry organic layer (e.g., over Na₂SO₄) Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify crude product (e.g., crystallization or chromatography) Concentration->Purification End End: Isolated Azide Product Purification->End

References

Oseltamivir-d3 Acid: A Technical Guide to its Mechanism of Action and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oseltamivir, a cornerstone of antiviral therapy for influenza, functions as a prodrug that is metabolically converted to its active form, Oseltamivir acid. This active metabolite is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses. By blocking the action of neuraminidase, Oseltamivir acid prevents the release of newly formed viral particles from infected host cells, thereby halting the spread of the infection. The deuterated form, Oseltamivir-d3 acid, serves primarily as an internal standard for analytical and research purposes, particularly in pharmacokinetic and environmental studies, and is not intended for therapeutic use. Its mechanism of action is identical to that of Oseltamivir acid. This guide provides an in-depth overview of the core mechanism of action of Oseltamivir acid, relevant quantitative data, detailed experimental protocols for its characterization, and visualizations of key pathways and workflows.

Core Mechanism of Action: Neuraminidase Inhibition

Oseltamivir phosphate, the administered prodrug, is readily absorbed and converted by hepatic carboxylesterases to the active metabolite, Oseltamivir acid.[1][2][3] This active form is a competitive inhibitor of the influenza virus neuraminidase enzyme.[1][4] Neuraminidase is crucial for the viral life cycle, as it cleaves sialic acid residues on the surface of the host cell, which allows for the release of progeny virions.[4][5] Oseltamivir acid, being an analogue of sialic acid, binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid and thus blocking the release of new viral particles from the infected cell.[3][4] This action curtails the spread of the virus within the respiratory tract.[5]

The Role of this compound

This compound is a deuterated isotopologue of Oseltamivir acid. In drug development and research, deuteration is sometimes employed to alter the pharmacokinetic profile of a drug, a concept known as the "kinetic isotope effect." However, in the case of this compound, its primary and documented use is as a stable isotope-labeled internal standard for analytical methods such as mass spectrometry.[6] This allows for precise quantification of Oseltamivir acid in various biological and environmental samples. There is no evidence to suggest that this compound has a different mechanism of action or is being developed as a therapeutic agent.

Quantitative Data: Neuraminidase Inhibition

The inhibitory activity of Oseltamivir acid against influenza neuraminidase is typically quantified by its 50% inhibitory concentration (IC50). These values can vary depending on the influenza virus strain and the specific assay used.

Influenza Virus StrainNeuraminidase SubtypeOseltamivir Acid IC50 (nM)Reference
Influenza A/H1N1N1~0.34 - 0.45[7]
Influenza A/H3N2N2~0.96[7]
Influenza B-~60[5]
Avian Influenza A/H5N1N1Varies[8]

Note: IC50 values are indicative and can show variability between different studies and assay conditions.

Experimental Protocols: Neuraminidase Inhibition Assay

The following is a generalized protocol for a fluorometric neuraminidase inhibition assay, a common method for determining the IC50 of neuraminidase inhibitors.

Objective: To determine the concentration of Oseltamivir acid required to inhibit 50% of the neuraminidase activity of a given influenza virus strain.

Materials:

  • Oseltamivir acid

  • Influenza virus stock of known titer

  • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[7]

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of Oseltamivir acid in the assay buffer.

  • Virus Preparation: Dilute the influenza virus stock in the assay buffer to a concentration that yields a robust signal in the absence of an inhibitor.

  • Assay Setup:

    • To each well of a 96-well plate, add a fixed volume of the diluted virus.

    • Add the serially diluted Oseltamivir acid to the respective wells. Include control wells with virus only (no inhibitor) and blank wells (buffer only).

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Add the MUNANA substrate to all wells to initiate the reaction.

    • Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Measure the fluorescence of each well using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.[9]

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of Oseltamivir acid relative to the virus-only control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Visualizations

Signaling Pathway of Neuraminidase Inhibition

G cluster_0 Influenza Virus Life Cycle cluster_1 Mechanism of Oseltamivir Acid Virus Virus Host_Cell Host Cell Virus->Host_Cell Attachment & Entry Replication Viral Replication Host_Cell->Replication Budding_Virions Budding Virions Replication->Budding_Virions Released_Virions Released Virions Budding_Virions->Released_Virions Neuraminidase Action (Sialic Acid Cleavage) Oseltamivir_Acid Oseltamivir Acid Neuraminidase Neuraminidase Oseltamivir_Acid->Neuraminidase Binds to Active Site Neuraminidase->Inhibition Inhibition G A Prepare serial dilutions of Oseltamivir Acid C Add virus and inhibitor to 96-well plate A->C B Dilute influenza virus B->C D Incubate at 37°C for 30 min C->D E Add MUNANA substrate D->E F Incubate at 37°C for 60 min E->F G Add stop solution F->G H Measure fluorescence G->H I Calculate % inhibition and determine IC50 H->I G Oseltamivir_Phosphate Oseltamivir Phosphate (Prodrug) Absorption Oral Administration & GI Absorption Oseltamivir_Phosphate->Absorption Liver Liver (Hepatic Carboxylesterases) Absorption->Liver Oseltamivir_Acid Oseltamivir Acid (Active Metabolite) Liver->Oseltamivir_Acid Hydrolysis Systemic_Circulation Systemic Circulation Oseltamivir_Acid->Systemic_Circulation Inhibition Neuraminidase Inhibition Systemic_Circulation->Inhibition

References

role of Oseltamivir-d3 Acid in influenza research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Oseltamivir-d3 Acid in Influenza Research

Introduction

Oseltamivir, commercially known as Tamiflu®, is a cornerstone of antiviral therapy for the treatment and prophylaxis of influenza A and B virus infections.[1][2][3] Administered as an inactive prodrug, oseltamivir phosphate, it is rapidly metabolized in the body to its active form, oseltamivir carboxylate, also referred to as oseltamivir acid.[2][4][5] This active metabolite is a potent and selective inhibitor of the influenza virus neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells.[4][5][6]

In the realm of influenza research and drug development, the precise quantification of oseltamivir and its active metabolite in biological matrices is paramount for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring studies. This is the critical role of This compound . As a stable, isotopically labeled version of the active metabolite, this compound is an indispensable tool, serving as an internal standard in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] Its use ensures the accuracy, precision, and reliability of quantitative data, which underpins our understanding of the drug's behavior in the body and its clinical efficacy. This guide provides a technical overview of the mechanism of oseltamivir acid, its pharmacokinetic profile, and the central role of its deuterated analog in modern influenza research.

Mechanism of Action: Neuraminidase Inhibition

The antiviral activity of oseltamivir is entirely dependent on its active metabolite, oseltamivir acid. The influenza virus neuraminidase (NA) is an enzyme on the surface of the virion that cleaves sialic acid residues from glycoproteins on the surface of the host cell.[1][2][5] This action is essential for releasing progeny virions from infected cells, allowing the virus to spread to other cells.[4][6] Oseltamivir acid acts as a competitive inhibitor of this enzyme. By mimicking the natural substrate (sialic acid), it binds tightly to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid.[5] This results in the aggregation of newly formed virions on the cell surface, effectively halting the spread of the infection.[6]

Mechanism_of_Action Mechanism of Oseltamivir Acid Action Virion New Virus Particle (Virion) Receptor Sialic Acid Receptor Virion->Receptor NA Neuraminidase (Viral Enzyme) Receptor->NA target for cleavage Release Virus Release & Spread to New Cells NA->Release cleaves Sialic Acid Blocked Inhibition of Neuraminidase OA Oseltamivir Acid (Active Metabolite) OA->NA competitively binds to Blocked->Release prevents

Caption: Oseltamivir acid competitively inhibits the viral neuraminidase enzyme, preventing viral release.

Pharmacokinetics of Oseltamivir

Oseltamivir phosphate is a prodrug that is readily absorbed after oral administration and extensively converted by hepatic esterases to the active metabolite, oseltamivir acid.[4][5] This conversion is rapid, with at least 75% of an oral dose reaching systemic circulation as the active metabolite.[4][6] The pharmacokinetic properties are linear and dose-proportional.[10]

ParameterOseltamivir (Prodrug)Oseltamivir Acid (Active Metabolite)Reference
Bioavailability >80% (as Oseltamivir Acid)Not Applicable[1][2]
Time to Max Conc. (Tmax) ~30 minutes3-5 hours[11]
Elimination Half-life 1–3 hours6–10 hours[1][12]
Plasma Protein Binding 42%3%[2][4]
Metabolism Hydrolyzed by hepatic carboxylesterasesNot further metabolized[2][4]
Primary Excretion Route Renal (as Oseltamivir Acid)>90% via urine (glomerular filtration & tubular secretion)[1][2]

Core Role of this compound: An Internal Standard for Bioanalysis

The primary and most critical is its use as an internal standard (IS) for the quantitative analysis of oseltamivir acid in biological samples by LC-MS/MS.[7][13]

An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample before processing. This compound is ideal because it is chemically identical to oseltamivir acid but has a slightly higher molecular weight due to the replacement of three hydrogen atoms with deuterium. The mass spectrometer can easily distinguish between the analyte and the IS based on this mass difference.

The use of an IS is crucial to correct for variations that can occur during sample preparation (e.g., extraction efficiency) and instrument analysis (e.g., injection volume variations, ion suppression). By calculating the ratio of the analyte's response to the IS's response, a highly accurate and precise measurement of the analyte's concentration can be achieved.

Experimental Protocol: Quantification of Oseltamivir Acid in Human Plasma via LC-MS/MS

This protocol is a representative methodology synthesized from established and validated methods for the simultaneous quantification of oseltamivir and its active metabolite.[7][11][13][14]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Thaw frozen human plasma samples at room temperature.

  • To a 200 µL aliquot of plasma, add 50 µL of an internal standard working solution containing Oseltamivir-d5 (for the prodrug) and Oseltamivir acid-d3 (for the active metabolite).

  • Vortex the mixture for 30 seconds.

  • Condition an SPE cartridge (e.g., Oasis HLB or DVB-LP) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.

  • Elute the analytes and internal standards with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile/dichlorvos solution).[11][14]

  • Inject a small volume (e.g., 10 µL) of the eluate directly into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • The chromatographic separation is typically performed on a C18 reverse-phase column. The analytes are separated based on their polarity before entering the mass spectrometer.

  • The mass spectrometer operates in the positive electrospray ionization (ESI+) mode and utilizes Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

ParameterSetting
LC Column C18 Reverse-Phase (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm)
Mobile Phase A: 10 mM Ammonium Formate in Water; B: Acetonitrile. Isocratic or gradient elution (e.g., 30:70 v/v A:B).[11][14]
Flow Rate 0.5 - 0.8 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Oseltamivir Acid) m/z 285.1 → 138.1
MRM Transition (Oseltamivir acid-d3) m/z 288.3 → 200.0

digraph "Bioanalytical_Workflow" {
graph [rankdir="TB", splines=ortho, size="10,6", dpi=72, label="Bioanalytical Workflow Using this compound", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Nodes Plasma [label="1. Human Plasma Sample\n(containing Oseltamivir Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Spike [label="2. Spike with Internal Standard\n(this compound)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="3. Solid Phase Extraction (SPE)\n(Isolate analytes from matrix)", fillcolor="#F1F3F4", fontcolor="#202124"]; LC [label="4. Liquid Chromatography (LC)\n(Separation on C18 Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="5. Tandem Mass Spectrometry (MS/MS)\n(Detection and Quantification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="6. Data Analysis\n(Ratio of Analyte / IS Response)", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"]; Result [label="Final Concentration\nof Oseltamivir Acid", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Plasma -> Spike; Spike -> SPE; SPE -> LC; LC -> MS; MS -> Data; Data -> Result; }

Caption: Workflow for quantifying Oseltamivir Acid using this compound as an internal standard.

Application in Antiviral Susceptibility Testing

While this compound's role is in quantification, the non-labeled Oseltamivir Acid is the compound of interest in antiviral susceptibility assays. The most common method is the neuraminidase inhibition (NI) assay, which determines the concentration of the drug required to inhibit 50% of the viral neuraminidase activity (IC50).[15] These assays are crucial for monitoring the emergence of drug-resistant influenza strains.

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is based on widely used fluorescence-based methods.[16][17]

1. Reagent Preparation

  • Oseltamivir Acid Stock: Prepare a high-concentration stock solution of oseltamivir acid in an appropriate buffer (e.g., 2x assay buffer: 66.6 mM MES, 8 mM CaCl2, pH 6.5).[17]

  • Serial Dilutions: Perform serial dilutions of the oseltamivir acid stock to create a range of concentrations for testing.

  • Virus Preparation: Dilute influenza virus stock in assay buffer to a concentration that gives a robust signal.

  • Substrate: Use 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), a fluorogenic substrate.[16][17]

2. Assay Procedure

  • In a 96-well microplate, add 10 µL of each oseltamivir acid dilution.

  • Add 10 µL of the diluted virus solution to each well and incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[16]

  • Add 30 µL of 100 µM MUNANA substrate to all wells to start the enzymatic reaction.

  • Incubate the plate at 37°C for 60 minutes.[16]

  • Stop the reaction by adding 150 µL of a stop solution (e.g., 0.1 M glycine in 25% ethanol, pH 10.7).[16]

  • Measure the fluorescence on a microplate reader (excitation ~355 nm, emission ~460 nm).[16]

3. Data Analysis

  • Calculate the percentage of neuraminidase inhibition for each drug concentration relative to a no-drug control.

  • Plot the inhibition percentage against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Influenza Virus Type/SubtypeMedian IC50 of Oseltamivir Acid (nM)Reference
Influenza A/H1N1 2.5[6]
Influenza A/H3N2 0.96[6]
Influenza B 60[6]
A(H1N1)pdm09 (H275Y resistant) > 10.0 (highly reduced inhibition)[18]

digraph "NI_Assay_Workflow" {
graph [rankdir="TB", splines=ortho, size="10,5", dpi=72, label="Neuraminidase Inhibition (NI) Assay Workflow", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Nodes Mix1 [label="1. Mix Virus (NA Source) with\nOseltamivir Acid (Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="2. Incubate at 37°C\n(Allow for enzyme binding)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix2 [label="3. Add Fluorogenic Substrate\n(MUNANA)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="4. Incubate at 37°C\n(Enzymatic reaction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop [label="5. Add Stop Solution", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="6. Read Fluorescence", shape=trapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="7. Calculate IC50 Value", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Mix1 -> Incubate1; Incubate1 -> Mix2; Mix2 -> Incubate2; Incubate2 -> Stop; Stop -> Read; Read -> Analyze; } Caption: Key steps in a fluorescence-based neuraminidase inhibition (NI) assay for susceptibility testing.

Conclusion

Oseltamivir acid is the engine of oseltamivir's therapeutic effect, directly targeting the influenza virus to halt its propagation. However, the ability to study this effect with confidence relies on robust analytical methods. In this context, This compound emerges as a critical, albeit behind-the-scenes, component of influenza research. Its role as an internal standard in LC-MS/MS assays is fundamental to generating the high-quality pharmacokinetic and bioequivalence data necessary for optimizing dosing regimens, evaluating new formulations, and ensuring the continued efficacy of one of our most important antiviral medications. For researchers in drug development and clinical pharmacology, this compound is not just a reagent but a key to unlocking precise and reliable data in the ongoing fight against influenza.

References

The Role of Oseltamivir-d3 Acid as a Tracer in Advancing Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The study of drug metabolism is a cornerstone of modern pharmaceutical development, providing critical insights into the efficacy, safety, and pharmacokinetic profile of therapeutic agents. The use of stable isotope-labeled compounds, such as Oseltamivir-d3 acid, has emerged as a powerful tool in these investigations. This technical guide provides a comprehensive overview of the application of this compound as a tracer in metabolic studies, detailing experimental protocols, presenting key quantitative data, and visualizing the underlying metabolic pathways and experimental workflows.

Introduction to Oseltamivir and its Metabolism

Oseltamivir, commercially known as Tamiflu®, is an antiviral medication widely used for the treatment and prophylaxis of influenza A and B virus infections.[1] It is administered as an inactive prodrug, Oseltamivir phosphate, which is readily absorbed from the gastrointestinal tract.[2] Following absorption, it undergoes extensive first-pass metabolism, primarily in the liver, where it is converted by carboxylesterases to its active metabolite, Oseltamivir carboxylate, also known as Oseltamivir acid.[1][3] This active form is a potent inhibitor of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.[1]

The high bioavailability of the active metabolite, approximately 80%, and its predictable pharmacokinetic profile make Oseltamivir an effective therapeutic agent.[4] Understanding the metabolic fate of Oseltamivir is essential for optimizing dosing regimens and assessing potential drug-drug interactions. Stable isotope labeling offers a precise method for tracing the drug's journey through the body.[5]

This compound: A Precision Tool for Metabolic Tracking

This compound is a deuterated form of Oseltamivir's active metabolite. The incorporation of deuterium, a stable isotope of hydrogen, creates a molecule that is chemically identical to the natural metabolite but has a slightly higher mass. This mass difference allows it to be distinguished from the endogenous compound by mass spectrometry, making it an ideal tracer and internal standard for quantitative analysis in biological matrices.[6][7]

The use of deuterated internal standards like this compound is critical for accurate bioanalysis as it helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results.[8]

Quantitative Data from Metabolic Studies

The following tables summarize key quantitative data from studies utilizing isotopically labeled Oseltamivir and its metabolites for pharmacokinetic analysis.

Table 1: Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in Healthy Adults

ParameterOseltamivirOseltamivir CarboxylateReference
Cmax (ng/mL) 37.1 - 65.2348 - 37.1[9][10]
Tmax (hr) 0.17 - 45[6][9]
AUC0-t (ng·h/mL) --
t½ (hr) 1 - 36 - 10[11]
Oral Bioavailability (%) >80 (as carboxylate)-[11]
Protein Binding (%) 423[11]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life.

Table 2: Performance Characteristics of LC-MS/MS Methods for Oseltamivir and Oseltamivir Carboxylate Quantification

ParameterOseltamivirOseltamivir CarboxylateReference
Linearity Range (ng/mL) 0.5 - 2002.0 - 800[12]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.30 - 0.925.22[13][14]
Mean Extraction Recovery (%) 94.492.7[12]
Intra-day Precision (% CV) <10<10[13]
Inter-day Precision (% CV) <10<10[13]
Intra-day Accuracy (%) 97 - 10597 - 105[13]
Inter-day Accuracy (%) 97 - 10597 - 105[13]

% CV: Percent coefficient of variation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of metabolic studies using this compound. Below are representative protocols for sample preparation and analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is adapted from a method for the simultaneous quantification of Oseltamivir and Oseltamivir carboxylate in human plasma.[6]

1. Materials:

  • Human plasma collected in tubes containing an esterase inhibitor (e.g., sodium fluoride).[7]
  • This compound (internal standard).
  • Solid-phase extraction cartridges (e.g., Oasis HLB).[5]
  • Methanol, acetonitrile, formic acid, and water (all LC-MS grade).
  • Centrifuge.

2. Procedure:

  • Thaw plasma samples at room temperature.
  • Spike a known volume of plasma (e.g., 200 µL) with a working solution of this compound.[6]
  • Condition the SPE cartridge with methanol followed by water.
  • Load the plasma sample onto the conditioned cartridge.
  • Wash the cartridge with a weak organic solvent to remove interfering substances.
  • Elute the analytes with an appropriate elution solvent (e.g., methanol or acetonitrile).
  • The eluate can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[6]

Protocol 2: Protein Precipitation for Plasma Samples

This is a simpler and faster alternative to SPE, suitable for high-throughput analysis.[7]

1. Materials:

  • Human plasma with esterase inhibitor.
  • This compound (internal standard).
  • Precipitating agent (e.g., methanol or acetonitrile containing the internal standard).[7]
  • Vortex mixer and centrifuge.

2. Procedure:

  • Pipette a small volume of plasma (e.g., 30 µL) into a microcentrifuge tube.[7]
  • Add a larger volume of the cold precipitating agent containing this compound (e.g., 100 µL of methanol).[7]
  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
  • Centrifuge at high speed (e.g., 16,000 x g) for 8-10 minutes to pellet the precipitated proteins.[7]
  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[7]

Protocol 3: LC-MS/MS Analysis

This protocol outlines the general conditions for the chromatographic separation and mass spectrometric detection of Oseltamivir and this compound.

1. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm).[6]
  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 10 mM ammonium formate or 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[5][6]
  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[15]
  • Injection Volume: 5 - 20 µL.

2. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred.[14]
  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[8]
  • MRM Transitions:
  • Oseltamivir: e.g., m/z 313.1 → 225.1[7]
  • Oseltamivir Carboxylate: e.g., m/z 285.3 → 138.0[7]
  • This compound (OSC-d3): e.g., m/z 288.3 → 200.0[7]
  • The specific mass transitions should be optimized for the instrument being used.

Visualization of Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Metabolic Pathway of Oseltamivir

Oseltamivir_Metabolism cluster_absorption Gastrointestinal Absorption cluster_metabolism Hepatic Metabolism Oseltamivir_Phosphate Oseltamivir Phosphate (Prodrug) Oseltamivir Oseltamivir Oseltamivir_Phosphate->Oseltamivir Hydrolysis Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Oseltamivir->Oseltamivir_Carboxylate Carboxylesterases Excretion Renal Excretion Oseltamivir_Carboxylate->Excretion

Caption: Metabolic conversion of Oseltamivir phosphate to its active form.

Experimental Workflow for a Tracer Study

Tracer_Study_Workflow Dosing Administration of Oseltamivir + this compound (Tracer) Sampling Biological Sample Collection (e.g., Plasma, Urine) Dosing->Sampling Preparation Sample Preparation (SPE or Protein Precipitation) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Quantification of Analytes and Tracer Analysis->Quantification PK_Analysis Pharmacokinetic Modeling and Data Analysis Quantification->PK_Analysis Results Metabolic Profile and Pharmacokinetic Parameters PK_Analysis->Results

Caption: A typical experimental workflow for a metabolic study using a tracer.

Conclusion

This compound serves as an indispensable tool in the field of drug metabolism and pharmacokinetics. Its use as a tracer and internal standard allows for highly accurate and precise quantification of Oseltamivir and its active metabolite in biological systems. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust metabolic studies. The visualization of the metabolic pathway and experimental workflow further aids in the conceptual understanding of these complex processes. As the demand for more personalized and efficient drug development continues to grow, the application of stable isotope-labeled compounds like this compound will undoubtedly play an increasingly vital role.

References

Commercial Sources and Technical Applications of Oseltamivir-d3 Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantitative results in bioanalytical studies. Oseltamivir-d3 Acid, a deuterated analog of Oseltamivir Acid (the active metabolite of Oseltamivir), serves as an essential internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pharmacokinetic, bioequivalence, and metabolic studies of the widely used antiviral drug Oseltamivir.

This technical guide provides an in-depth overview of the commercial sources for this compound, detailed experimental protocols for its use as an internal standard, and a visualization of the molecular interactions and analytical workflows involved.

Commercial Availability of this compound

A variety of chemical suppliers and manufacturers offer this compound for research purposes. The table below summarizes key information from several commercial sources to facilitate comparison and procurement.

SupplierCatalog NumberCAS NumberMolecular FormulaPurityIsotopic Enrichment
Toronto Research ChemicalsO7585021242184-43-5C₁₄H₂₁D₃N₂O₄>98%Not Specified
Alsachim55191242184-43-5C₁₄H₂₁D₃N₂O₄>98%>99% D
Santa Cruz Biotechnologysc-2170061242184-43-5C₁₄H₂₁D₃N₂O₄Not SpecifiedNot Specified
Cayman Chemical100093151242184-43-5C₁₄H₂₁D₃N₂O₄≥98%Not Specified
ClearsynthCS-O-167811242184-43-5C₁₄H₂₁D₃N₂O₄Not SpecifiedNot Specified

Experimental Protocols

The primary application of this compound is as an internal standard in LC-MS/MS assays to quantify Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in biological matrices such as human plasma. Its utility is particularly prominent in bioequivalence studies.

Preparation of Internal Standard Working Solution

Accurate preparation of the internal standard working solution is fundamental to the reliability of the quantitative assay.

Materials:

  • This compound powder

  • Methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes (calibrated)

Procedure:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a precise amount (e.g., 1 mg) of this compound powder. Dissolve the powder in a minimal amount of methanol in a Class A volumetric flask (e.g., 1 mL). Ensure complete dissolution by vortexing or sonicating. Bring the solution to the final volume with methanol. This stock solution should be stored at -20°C or below.

  • Intermediate Solution (e.g., 10 µg/mL): Allow the stock solution to equilibrate to room temperature. Using a calibrated micropipette, transfer a specific volume (e.g., 100 µL) of the stock solution into a new volumetric flask (e.g., 10 mL). Dilute to the final volume with a mixture of methanol and water (e.g., 50:50, v/v).

  • Working Solution (e.g., 100 ng/mL): From the intermediate solution, perform a further dilution to achieve the final working concentration. This concentration should be comparable to the expected analyte concentrations in the samples. For example, dilute 100 µL of the intermediate solution to 10 mL with the same diluent. The working solution is added to all calibration standards, quality control samples, and unknown samples.

LC-MS/MS Method for Quantification of Oseltamivir and Oseltamivir Carboxylate in Human Plasma

This protocol is a representative method for the simultaneous quantification of Oseltamivir and its metabolite using this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 200 µL of human plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution and vortex briefly.

  • Add 200 µL of 1% formic acid in water and vortex.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Oseltamivir: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized).

    • Oseltamivir Carboxylate: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized).

    • This compound (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized, taking into account the mass shift due to deuterium).

  • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity and specificity.

Visualizations

Oseltamivir's Mechanism of Action: Neuraminidase Inhibition

Oseltamivir is a prodrug that is hydrolyzed in the body to its active form, Oseltamivir Acid. This active metabolite inhibits the neuraminidase enzyme on the surface of the influenza virus. Neuraminidase is essential for the release of newly formed virus particles from infected host cells. By blocking this enzyme, Oseltamivir prevents the spread of the virus.

G Mechanism of Oseltamivir Action cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Inhibition by Oseltamivir Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication Releases Viral RNA Budding Virus Budding Replication->Budding New Virus Assembly Release Virus Release Budding->Release Mediated by Neuraminidase OseltamivirProdrug Oseltamivir (Prodrug) OseltamivirAcid Oseltamivir Acid (Active) OseltamivirProdrug->OseltamivirAcid Hydrolysis in Liver Inhibition Inhibition OseltamivirAcid->Inhibition Neuraminidase Neuraminidase Neuraminidase->Inhibition Inhibition->Release Blocks Release

Caption: Oseltamivir's inhibition of viral neuraminidase.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the typical workflow for the quantification of Oseltamivir and its metabolite in plasma samples using this compound as an internal standard.

G Bioanalytical Workflow using this compound Start Plasma Sample Collection Spike Spike with this compound (IS) Start->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation to Dryness SPE->Evap Recon Reconstitution in Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing & Quantification LCMS->Data End Report Results Data->End

Caption: Workflow for Oseltamivir quantification.

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Oseltamivir Acid using Oseltamivir-d3 Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Oseltamivir Acid (Oseltamivir Carboxylate), the active metabolite of the antiviral prodrug Oseltamivir. The method utilizes a deuterated internal standard, Oseltamivir-d3 Acid, to ensure accuracy and precision in complex biological matrices such as human plasma. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric conditions for high-throughput analysis, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Oseltamivir is a widely used antiviral medication for the treatment and prophylaxis of influenza A and B virus infections.[1] As a prodrug, it is rapidly hydrolyzed in the body by esterases to its active form, Oseltamivir Acid (Oseltamivir Carboxylate).[1][2] Accurate quantification of this active metabolite in biological fluids is crucial for pharmacokinetic assessments, dose-response studies, and bioequivalence trials. LC-MS/MS offers the high sensitivity and selectivity required for such analyses. This method employs this compound as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations in sample processing and instrument response, thereby enhancing the reliability of the results.

Experimental Protocols

  • Analytes: Oseltamivir Acid, this compound

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Additives: Formic acid, ammonium formate.

  • Biological Matrix: Blank human plasma.

  • Extraction: Solid-phase extraction (SPE) cartridges (e.g., Oasis® HLB) or protein precipitation (PPT) reagents (e.g., trichloroacetic acid or acetonitrile).

A solid-phase extraction approach is often utilized for sample clean-up.[3][4]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of human plasma, add the internal standard (this compound) solution. Vortex and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol or an appropriate mixture of organic solvent and water.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic separation is typically achieved on a C18 column.[3][4]

ParameterCondition
Column Symmetry C18 (100 mm x 4.6 mm, 5 µm) or equivalent[4]
Mobile Phase A 10 mM Ammonium Formate in Water[4]
Mobile Phase B Acetonitrile[4]
Gradient Isocratic elution with 70% Acetonitrile[4]
Flow Rate 0.6 - 0.7 mL/min
Column Temperature 40°C[5]
Injection Volume 2-10 µL[5]

The analysis is performed on a triple-quadrupole tandem mass spectrometer using electrospray ionization in positive mode (ESI+).[3][4]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 4000 V
Temperature 400°C
Dwell Time 200 ms

Data Presentation

The following tables summarize the quantitative parameters for the LC-MS/MS analysis of Oseltamivir Acid and its deuterated internal standard.

Table 1: MRM Transitions and Compound-Dependent Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Oseltamivir Acid285.1138.115.025.0
This compound288.1138.115.025.0

Note: The product ion for this compound can vary depending on the position of the deuterium labels. The transition 288.1 → 138.1 is a commonly cited example.[6]

Table 2: Method Performance Characteristics

ParameterResult
Linearity Range 2.0 - 800 ng/mL[7]
Lower Limit of Quantification (LLOQ) 2.0 ng/mL[7]
Intra- and Inter-day Precision < 15%
Accuracy 85 - 115%
Extraction Recovery > 90%[4]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Collection IS_Spike Internal Standard (this compound) Spiking Plasma->IS_Spike Extraction Solid-Phase Extraction (SPE) IS_Spike->Extraction LC_Sep LC Separation (C18 Column) Extraction->LC_Sep Reconstituted Sample Injection MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Raw Data Acquisition Quant Quantification & Reporting Integration->Quant

Caption: Analytical workflow for Oseltamivir Acid quantification.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Oseltamivir Acid in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The protocol is well-suited for applications in clinical and pharmaceutical research, particularly for pharmacokinetic and bioequivalence studies of Oseltamivir.

References

Application Note: Quantification of Oseltamivir Carboxylate in Human Plasma using Oseltamivir-d3 Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of oseltamivir carboxylate, the active metabolite of the antiviral prodrug oseltamivir, in human plasma. The methodology utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Oseltamivir-d3 Acid, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies and therapeutic drug monitoring. Sample preparation is achieved through a straightforward protein precipitation or solid-phase extraction, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer.

Introduction

Oseltamivir is an antiviral medication primarily used to treat and prevent influenza A and B infections.[1][2] As a prodrug, it is rapidly metabolized in the body by hepatic carboxyesterases to its active form, oseltamivir carboxylate.[1] Accurate quantification of oseltamivir carboxylate in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[1][3] This application note presents a validated LC-MS/MS method employing this compound as an internal standard for the reliable quantification of oseltamivir carboxylate in human plasma. The use of a deuterated internal standard minimizes variability due to matrix effects and extraction efficiency, leading to more accurate and precise results.

Experimental Protocols

Materials and Reagents
  • Oseltamivir Carboxylate analytical standard

  • This compound (internal standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid

  • Ammonium Formate

  • Ultrapure Water

  • Human Plasma (with sodium fluoride to inhibit esterase activity)[2][4]

Sample Preparation: Protein Precipitation[2][4][5]
  • Thaw plasma samples on ice.

  • To a 30 µL aliquot of plasma, add 100 µL of methanol containing the internal standard, this compound, at a concentration of 100 ng/mL.[2]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the samples at 16,000 x g for 8 minutes to precipitate proteins.[2]

  • Carefully collect the supernatant for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)[1][3][6]
  • To a 200 µL aliquot of plasma, add 50 µL of the internal standard working solution.[1]

  • Add 500 µL of 1.0% formic acid in water and vortex.[1]

  • Centrifuge the sample at 3204 x g for 2 minutes.[1]

  • Condition an appropriate SPE cartridge (e.g., DVB-LP) with 1 mL of methanol followed by 1 mL of water.[1][3]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1% formic acid in water.[1]

  • Elute the analytes with an appropriate solvent mixture (e.g., acetonitrile:water).

Liquid Chromatography Conditions
  • Column: A C18 analytical column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm) is suitable for separation.[1][3]

  • Mobile Phase A: 10 mM Ammonium Formate in water or 2.5 mM Formic Acid in water.[2][3]

  • Mobile Phase B: Acetonitrile or Methanol.[2][3]

  • Flow Rate: 0.6-0.7 mL/min.[5][6]

  • Injection Volume: 10 µL.[2]

  • Gradient: A gradient elution may be used to optimize separation and reduce run time.

Mass Spectrometry Conditions
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor-to-product ion transitions for oseltamivir carboxylate and its deuterated internal standard are monitored.

Data Presentation

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Oseltamivir Carboxylate285.1 - 285.3138.0 - 138.1
This compound288.3 - 289.2138.3 - 200.0

Note: The exact m/z values may vary slightly depending on the instrument and specific deuterated standard used.[2][3]

Table 2: Summary of Quantitative Data from Literature

ParameterValue RangeReference
Linearity Range0.34 - 1000 ng/mL[2][4][7]
Lower Limit of Quantification (LLOQ)0.34 ng/mL[2][4][7]
Accuracy95 - 110%[2][4][7]
Precision (%CV)2.2 - 11.0%[2][4][7]
Mean Extraction Recovery~92.7%[1][3]

Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (30-200 µL) add_is Add this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip Method 1 spe Solid-Phase Extraction add_is->spe Method 2 centrifuge Centrifugation protein_precip->centrifuge elute Elution spe->elute supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection elute->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Ratio to Internal Standard) ms_detection->quantification results Concentration Results quantification->results

Caption: Workflow for the quantification of oseltamivir carboxylate.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of oseltamivir carboxylate in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding applications such as clinical pharmacokinetics and bioequivalence studies. The flexibility in sample preparation, with options for both protein precipitation and solid-phase extraction, allows for adaptation based on laboratory workflow and required sample cleanup.

References

Application Notes & Protocols: Quantification of Oseltamivir and Oseltamivir Carboxylate in Human Plasma Using Oseltamivir-d3 Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oseltamivir is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections. Following oral administration, it is rapidly metabolized by hepatic carboxylesterases to its active form, oseltamivir carboxylate (also known as oseltamivir acid). Accurate quantification of both oseltamivir and its active metabolite in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the simultaneous determination of oseltamivir and oseltamivir carboxylate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), employing their deuterated analogs as internal standards. Specifically, Oseltamivir-d3 Acid (a deuterated form of oseltamivir carboxylate) is utilized for the quantification of the active metabolite.

I. Quantitative Data Summary

The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for the analysis of oseltamivir and oseltamivir carboxylate in human plasma.

Table 1: Linearity and Sensitivity of the LC-MS/MS Method

AnalyteCalibration Curve Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Oseltamivir0.5 - 200[1][2][3]0.34[4][5]>0.99[4]
Oseltamivir Carboxylate2.0 - 800[1][2][3]0.34[4][5]>0.99[4]

Table 2: Accuracy and Precision of the LC-MS/MS Method

AnalyteQuality Control LevelWithin-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%)
OseltamivirLow2.2 - 11.0[4][5]1.8 - 9.9[4]95 - 110[4][5]
Medium2.2 - 11.0[4][5]1.8 - 9.9[4]95 - 110[4][5]
High2.2 - 11.0[4][5]1.8 - 9.9[4]95 - 110[4][5]
Oseltamivir CarboxylateLow2.2 - 11.0[4][5]1.8 - 9.9[4]95 - 110[4][5]
Medium2.2 - 11.0[4][5]1.8 - 9.9[4]95 - 110[4][5]
High2.2 - 11.0[4][5]1.8 - 9.9[4]95 - 110[4][5]

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Internal Standard Normalized Matrix Factor
Oseltamivir94.4[1][2]0.98 - 1.03[1]
Oseltamivir Carboxylate92.7[1][2]0.96 - 1.01[1]

II. Experimental Protocols

Two common sample preparation methods are detailed below: Solid-Phase Extraction (SPE) and Protein Precipitation.

Protocol 1: Solid-Phase Extraction (SPE)

This method offers cleaner extracts by removing plasma proteins and other interfering substances.[1][2]

Materials:

  • Human plasma samples

  • Oseltamivir and Oseltamivir Carboxylate reference standards

  • Oseltamivir-d5 and Oseltamivir Acid-d3 (internal standards)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Water (deionized or HPLC grade)

  • Solid-phase extraction cartridges (e.g., Oasis HLB)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Pre-treatment: To a 200 µL aliquot of human plasma, add 50 µL of the mixed internal standard solution (containing Oseltamivir-d5 and Oseltamivir Acid-d3). Vortex for 15 seconds.

  • Add 500 µL of 1.0% formic acid in water and vortex for another 15 seconds.

  • Centrifuge the samples at approximately 3200 x g for 2 minutes.

  • Solid-Phase Extraction:

    • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

    • Wash the cartridge twice with 1 mL of 1% formic acid in water.

    • Elute the analytes with an appropriate solvent, for example, 0.2 mL of a dichlorvos solution (0.1 mg/mL in acetonitrile:water 70:30, v/v) can be used for reproducible recovery without the need for drying and reconstitution steps.[1]

  • Analysis: Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation

This is a simpler and faster method suitable for high-throughput analysis.[4][5]

Materials:

  • Human plasma samples (as little as 30 µL)

  • Oseltamivir and Oseltamivir Carboxylate reference standards

  • Oseltamivir-d3 and Oseltamivir Carboxylate-d3 (internal standards)

  • Methanol (HPLC grade) containing internal standards

  • Centrifuge

Procedure:

  • Sample Preparation: To 30 µL of plasma, add 100 µL of methanol containing the internal standards (e.g., at 100 ng/mL).

  • Precipitation: Vortex the mixture to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 8 minutes.

  • Analysis: Transfer a 10 µL aliquot of the resulting supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: A C18 column is commonly used (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous solution containing an additive like ammonium formate or formic acid is typical. For example, 10 mM ammonium formate and acetonitrile (30:70, v/v).[1][2]

  • Flow Rate: A flow rate in the range of 0.6-1.0 mL/min is often employed.

  • Injection Volume: 5-10 µL.

  • Run Time: A short run time of 2-4 minutes can be achieved.[1][2]

Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Oseltamivir: m/z 313.4 → 225.1[4]

    • Oseltamivir Carboxylate: m/z 285.3 → 138.0[4]

    • Oseltamivir-d3: m/z 316.4 → 228.0[4]

    • Oseltamivir Carboxylate-d3 (this compound): m/z 288.3 → 200.0[4]

III. Visualizations

Mechanism of Action of Oseltamivir

Oseltamivir is a neuraminidase inhibitor. It works by blocking the function of the viral neuraminidase enzyme, preventing the release of new viral particles from infected host cells and thus inhibiting the spread of the virus.

G Mechanism of Action of Oseltamivir cluster_virus_lifecycle Influenza Virus Lifecycle Virus Influenza Virus HostCell Host Cell Virus->HostCell Infection Replication Viral Replication HostCell->Replication Budding New Virus Budding Replication->Budding Release Virus Release Budding->Release Mediated by Neuraminidase Oseltamivir Oseltamivir (Prodrug) OseltamivirCarboxylate Oseltamivir Carboxylate (Active Metabolite) Oseltamivir->OseltamivirCarboxylate Metabolism in Liver Neuraminidase Neuraminidase Enzyme OseltamivirCarboxylate->Neuraminidase Inhibition

Caption: Oseltamivir's mechanism of action.

Experimental Workflow for Plasma Sample Analysis

The following diagram illustrates the general workflow for the quantification of oseltamivir and its active metabolite in plasma samples.

G Bioanalytical Workflow PlasmaSample Plasma Sample Collection AddIS Addition of Internal Standards (Oseltamivir-d5 & Oseltamivir Acid-d3) PlasmaSample->AddIS SamplePrep Sample Preparation AddIS->SamplePrep SPE Solid-Phase Extraction SamplePrep->SPE Method 1 PP Protein Precipitation SamplePrep->PP Method 2 LCMS LC-MS/MS Analysis SPE->LCMS PP->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing

References

Application Note: Solid-Phase Extraction Protocol for Oseltamivir and its Deuterated Standard in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of oseltamivir and its active metabolite, oseltamivir carboxylate, from human plasma samples. The method incorporates a deuterated internal standard for accurate and robust quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed for use in research and clinical settings for pharmacokinetic and bioequivalence studies. The inclusion of a deuterated internal standard minimizes variability and matrix effects, ensuring high-quality data.

Introduction

Oseltamivir is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B viruses. Following oral administration, it is rapidly metabolized to its active form, oseltamivir carboxylate. Accurate quantification of both oseltamivir and oseltamivir carboxylate in biological matrices is crucial for pharmacokinetic assessments. Solid-phase extraction is a widely used sample preparation technique that effectively removes interfering substances from complex matrices like plasma, leading to cleaner extracts and improved analytical sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as deuterated oseltamivir, is essential for correcting for analyte loss during sample preparation and for minimizing the impact of matrix effects during LC-MS/MS analysis.[1][2][3]

Experimental Protocol

This protocol outlines a robust SPE method for the extraction of oseltamivir and oseltamivir carboxylate from human plasma.

Materials and Reagents:

  • Oseltamivir and Oseltamivir Carboxylate reference standards

  • Deuterated Oseltamivir (e.g., Oseltamivir-d5) and Deuterated Oseltamivir Carboxylate (e.g., Oseltamivir acid-C13-d3) internal standards[2]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (88%)

  • Ammonium formate

  • Water (deionized or Milli-Q)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Solid-Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or Divinylbenzene-based (DVB) polymer cartridges (e.g., Orochem DVB-LP, 30 mg, 1 cc) are recommended.[1]

Equipment:

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Analytical balance

  • Pipettes

  • LC-MS/MS system

Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of oseltamivir, oseltamivir carboxylate, and their respective deuterated internal standards in a suitable solvent such as methanol or water.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in an appropriate solvent (e.g., methanol:water, 50:50 v/v) to create calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a mixed internal standard working solution containing the deuterated analogs at a fixed concentration (e.g., 50 ng/mL for Oseltamivir-d5 and 1000 ng/mL for Oseltamivir acid-C13-d3) in a solution of 0.1 mg/mL dichlorvos in acetonitrile:water (70:30, v/v).[1] The use of dichlorvos can help to inhibit esterase activity and prevent the conversion of oseltamivir to oseltamivir carboxylate during sample processing.

  • 1% Formic Acid in Water: Add 1 mL of formic acid to 99 mL of water.

  • Wash Solution (1% Formic Acid in Water): Use the prepared 1% formic acid solution.

  • Elution Solvent: A mixture of acetonitrile and water (e.g., 70:30, v/v) containing 0.1 mg/mL dichlorvos has been shown to be effective.[1] Alternatively, a mixture of methanol and ethyl acetate (e.g., 1:4 v/v) can be used for elution from hydrophilic-lipophilic balanced polymer cartridges.[4]

SPE Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To a 200 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the mixed internal standard working solution.[1]

    • Vortex for 15 seconds.

    • Add 500 µL of 1.0% formic acid in water and vortex for another 15 seconds.[1]

    • Centrifuge the samples at 3204 × g for 2 minutes at 10 °C.[1]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridges (e.g., Orochem DVB-LP, 1 cc, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.[1] Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge twice with 1 mL of 1% formic acid in water to remove interfering substances.[1]

  • Elution:

    • Elute the analytes and internal standards with 0.2 mL of the elution solvent (e.g., dichlorvos solution (0.1 mg/mL in acetonitrile): water (70:30, v/v)).[1]

  • Final Extract:

    • The eluate can be directly injected into the LC-MS/MS system without the need for drying and reconstitution steps.[1]

Data Presentation

The following tables summarize typical quantitative data obtained using a solid-phase extraction protocol coupled with LC-MS/MS for the analysis of oseltamivir and oseltamivir carboxylate.

Table 1: Method Performance Characteristics

ParameterOseltamivirOseltamivir CarboxylateReference
Linearity Range0.5 - 200 ng/mL2.0 - 800 ng/mL[1][2]
Lower Limit of Quantification (LLOQ)0.5 ng/mL2.0 ng/mL[1][2]
Mean Extraction Recovery94.4%92.7%[1][2]
Inter-day Precision (CV%)< 10.1%< 10.1%[5]
Inter-day AccuracyWithin ±15% of nominalWithin ±15% of nominal[5]

Table 2: LC-MS/MS Conditions

ParameterConditionReference
Chromatographic ColumnSymmetry C18 (100 mm × 4.6 mm, 5 µm)[1][2]
Mobile Phase10 mM ammonium formate and acetonitrile (30:70, v/v)[1][2]
Flow Rate0.600 mL/min[5]
Ionization ModePositive Electrospray Ionization (ESI+)[1][2]
MS/MS Transition (Oseltamivir)m/z 313.1 → 166.2[2]
MS/MS Transition (Oseltamivir-d5 IS)m/z 318.1 → 171.2[2]
MS/MS Transition (Oseltamivir Carboxylate)m/z 285.1 → 138.1[2]
MS/MS Transition (Oseltamivir acid-C13-d3 IS)m/z 289.2 → 138.3[2]

Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of oseltamivir and its deuterated standard from human plasma.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma 200 µL Plasma Add_IS Add 50 µL IS Solution Plasma->Add_IS Vortex1 Vortex 15s Add_IS->Vortex1 Add_Acid Add 500 µL 1% Formic Acid Vortex1->Add_Acid Vortex2 Vortex 15s Add_Acid->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition SPE Cartridge (Methanol then Water) Condition->Load Wash Wash Cartridge (1% Formic Acid) Load->Wash Elute Elute Analytes (Acetonitrile/Water) Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: Workflow of the solid-phase extraction protocol.

Conclusion

This application note details a reliable and reproducible solid-phase extraction protocol for the simultaneous quantification of oseltamivir and oseltamivir carboxylate in human plasma using deuterated internal standards. The described method provides high recovery and is suitable for high-throughput analysis in clinical and research laboratories. The use of a deuterated internal standard is critical for achieving the accuracy and precision required for regulatory submissions and pharmacokinetic studies.

References

Application Note: High-Throughput Analysis of Oseltamivir in Human Plasma via Protein Precipitation Using Oseltamivir-d3 Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oseltamivir is an antiviral medication primarily used for the treatment and prevention of influenza A and B virus infections. It is a prodrug that is rapidly converted in the body to its active metabolite, oseltamivir carboxylate.[1][2] Accurate and efficient quantification of oseltamivir in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a simple, rapid, and sensitive protein precipitation method for the analysis of oseltamivir in human plasma using Oseltamivir-d3 Acid as a stable isotope-labeled internal standard, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Principle

Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity and speed.[3] This method involves the addition of an organic solvent, typically acetonitrile or methanol, to a plasma sample.[4][5] The organic solvent alters the dielectric constant of the solution, leading to the precipitation of plasma proteins. The internal standard, this compound, is added prior to precipitation to account for any variability during sample processing and analysis.[6] After centrifugation to pellet the precipitated proteins, the clear supernatant containing the analyte and internal standard is directly injected into the LC-MS/MS system for quantification.

Experimental Protocols

Materials and Reagents

  • Oseltamivir reference standard

  • This compound internal standard (IS)[6]

  • Human plasma (with an anticoagulant such as sodium fluoride to inhibit esterase activity)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Preparation of Stock and Working Solutions

  • Oseltamivir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of oseltamivir reference standard in methanol.

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the oseltamivir stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples.

  • IS Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).[4]

Sample Preparation: Protein Precipitation

  • Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (acetonitrile containing this compound) to each tube. The ratio of plasma to precipitating solvent is a critical parameter and is often optimized.

  • Vortex the mixture for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm or 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4][5]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis. In some protocols, a dilution step with water may be included prior to injection.[5]

LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column is commonly used.[2][5]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Data Presentation

Table 1: Method Validation Parameters for Oseltamivir Analysis

ParameterResult
Linearity Range0.5 - 200 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy95% - 110%
Precision (%RSD)< 15%
Mean Extraction Recovery~94%
Matrix EffectMinimal

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and laboratory conditions.[2][5][7]

Table 2: MRM Transitions for Oseltamivir and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Oseltamivir313.4225.1
This compound288.3200.0

Note: The specific m/z values may need to be optimized for the instrument in use.[4]

Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 50 µL Plasma Sample add_is Add 150 µL Acetonitrile with this compound plasma->add_is vortex Vortex for 1 min add_is->vortex centrifuge Centrifuge at 16,000 x g for 10 min at 4°C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection Analysis of Extract separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Quantification detection->quantification

Caption: Workflow of the protein precipitation method.

The protein precipitation method described in this application note provides a simple, rapid, and robust approach for the quantification of oseltamivir in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This method is well-suited for high-throughput bioanalytical laboratories supporting pharmacokinetic and other clinical studies of oseltamivir.

References

Application Notes: Oseltamivir-d3 Acid for Pharmacokinetic Studies of Tamiflu®

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oseltamivir, marketed as Tamiflu®, is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections. Following oral administration, oseltamivir is rapidly absorbed and extensively metabolized by hepatic esterases to its active form, oseltamivir carboxylate (oseltamivir acid)[1][2][3]. Oseltamivir carboxylate is a potent inhibitor of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells[4]. Accurate quantification of both oseltamivir and its active metabolite in biological matrices is essential for pharmacokinetic (PK) and bioequivalence studies[2][4].

Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to their ability to compensate for variability in sample preparation and matrix effects. Oseltamivir-d3 acid, a deuterium-labeled analog of oseltamivir carboxylate, serves as an ideal internal standard for the precise and accurate quantification of oseltamivir carboxylate in various biological samples[5]. This application note provides a comprehensive overview of the use of this compound in pharmacokinetic studies of oseltamivir, including detailed experimental protocols and data presentation.

Pharmacokinetic_Study_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase A Study Design and Subject Recruitment B Dosing of Tamiflu® (Oseltamivir Phosphate) A->B C Biological Sample Collection (e.g., Blood, Plasma) B->C D Sample Preparation: - Spiking with this compound (IS) - Extraction (SPE, LLE, or PPT) C->D E LC-MS/MS Analysis: - Chromatographic Separation - Mass Spectrometric Detection D->E F Data Acquisition and Quantification E->F G Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) F->G H Statistical Analysis and Reporting G->H

Caption: Workflow for a pharmacokinetic study of oseltamivir using this compound as an internal standard.

Quantitative Data Summary

The following tables summarize typical validation parameters for a bioanalytical method using a stable isotope-labeled internal standard for the quantification of oseltamivir and oseltamivir carboxylate in human plasma, as well as key pharmacokinetic parameters.

Table 1: Bioanalytical Method Validation Parameters

ParameterOseltamivirOseltamivir CarboxylateReference
Linearity Range (ng/mL) 0.5 - 2002.0 - 800[6]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.30-[7][8][9]
Mean Extraction Recovery (%) 94.492.7[6]
Precision (CV %) < 10< 10[8][9]
Accuracy (%) 97 - 10597 - 105[8][9]

Table 2: Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate (75 mg Oral Dose)

ParameterOseltamivirOseltamivir CarboxylateReference
Tmax (h) ~1.03 - 5[1][4]
Cmax (ng/mL) ~65~300[10]
AUC₀₋τ (ng·h/mL) -2,578 - 3,220[10]
Half-life (t½) (h) 1 - 36 - 10[11]
Bioavailability (%) > 75 (as carboxylate)-[4]

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the reliable quantification of oseltamivir and oseltamivir carboxylate in biological matrices. The following protocols are generalized from published methods and should be optimized and validated in the user's laboratory.

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted from a method for the simultaneous determination of oseltamivir and oseltamivir carboxylate in human plasma[4][6].

Materials:

  • Human plasma samples collected in tubes containing an esterase inhibitor (e.g., sodium fluoride).

  • Oseltamivir and oseltamivir carboxylate reference standards.

  • This compound (internal standard).

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis® HLB)[2].

  • Methanol, acetonitrile (HPLC grade).

  • 0.1% Formic acid in water.

  • Centrifuge.

Procedure:

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add the internal standard solution (this compound).

  • Pre-condition the SPE cartridges according to the manufacturer's instructions.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes and the internal standard with an appropriate solvent (e.g., a mixture of acetonitrile and water)[4].

  • The eluate can be directly injected into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides typical LC-MS/MS conditions for the analysis of oseltamivir and oseltamivir carboxylate[2][4][6].

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm)[4][6].

  • Mobile Phase A: 10 mM ammonium formate or 0.1% formic acid in water[2][4][6].

  • Mobile Phase B: Acetonitrile[2][4][6].

  • Gradient: A suitable gradient to separate oseltamivir, oseltamivir carboxylate, and potential interferences.

  • Flow Rate: As per column specifications.

  • Injection Volume: 10 µL.

  • Run Time: Typically 2-4 minutes[4][6][7].

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Oseltamivir: m/z 313.1 → 166.2[6]

    • Oseltamivir Carboxylate: m/z 285.1 → 138.1[6]

    • This compound: Specific transition for the deuterated standard.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.

Data Analysis and Pharmacokinetic Calculations
  • Integrate the peak areas for oseltamivir, oseltamivir carboxylate, and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analytes in the unknown samples using the calibration curve.

  • Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using appropriate software.

Signaling_Pathway cluster_absorption_metabolism Absorption and Metabolism cluster_action_elimination Mechanism of Action and Elimination Prodrug Oseltamivir Phosphate (Tamiflu® - Prodrug) ActiveMetabolite Oseltamivir Carboxylate (Active Metabolite) Prodrug->ActiveMetabolite Hepatic Esterases Action Inhibition of Viral Neuraminidase ActiveMetabolite->Action Antiviral Effect Elimination Renal Excretion ActiveMetabolite->Elimination Primary Route

Caption: Metabolic pathway of oseltamivir and its mechanism of action.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the quantification of the active metabolite of Tamiflu® in pharmacokinetic studies. The detailed protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of oseltamivir. Adherence to validated methods ensures high-quality data, which is fundamental for understanding the pharmacokinetic profile of this important antiviral agent.

References

Application Notes and Protocols for Bioequivalence Study of Oseltamivir Using Oseltamivir-d3 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a bioequivalence study of oseltamivir, a potent antiviral drug. The focus is on the use of Oseltamivir-d3 Acid (Oseltamivir Carboxylate-d3) as an internal standard for the accurate quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Oseltamivir is an orally administered prodrug that is rapidly converted in the body to its active form, oseltamivir carboxylate. This active metabolite is responsible for inhibiting the neuraminidase enzyme of influenza viruses, thereby preventing their release from infected cells. To ensure that a generic formulation of oseltamivir is therapeutically equivalent to the innovator product, a bioequivalence study is required. This involves comparing the rate and extent of absorption of the two formulations in healthy volunteers.

Accurate and precise quantification of oseltamivir and oseltamivir carboxylate in biological matrices is crucial for the successful conduct of a bioequivalence study. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalysis.[1][2] This internal standard is chemically identical to the analyte of interest (oseltamivir carboxylate) but has a different mass due to the presence of deuterium atoms. This allows for the correction of variability during sample preparation and analysis, leading to highly reliable and robust data.[1][2]

Signaling Pathway and Metabolism of Oseltamivir

cluster_absorption Gastrointestinal Tract cluster_metabolism Liver cluster_distribution Systemic Circulation Oseltamivir Phosphate (Oral) Oseltamivir Phosphate (Oral) Oseltamivir Oseltamivir Oseltamivir Phosphate (Oral)->Oseltamivir Absorption Oseltamivir Carboxylate (Active) Oseltamivir Carboxylate (Active) Oseltamivir->Oseltamivir Carboxylate (Active) Metabolism Distribution to Tissues Distribution to Tissues Oseltamivir Carboxylate (Active)->Distribution to Tissues Distribution Hepatic Esterases Hepatic Esterases Hepatic Esterases->Oseltamivir Carboxylate (Active)

Metabolism of Oseltamivir

Experimental Protocols

Bioequivalence Study Protocol

A typical bioequivalence study for oseltamivir is designed as a single-dose, randomized, two-period, two-sequence, crossover study under fasting conditions.[5][6]

1. Subject Selection:

  • Healthy adult male and/or female volunteers.[5]

  • Age, weight, and body mass index (BMI) within a predefined range.

  • Subjects undergo a thorough medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests.

  • Informed consent is obtained from all participants.

2. Study Design and Dosing:

  • Design: A single-dose, randomized, two-period, two-treatment, two-sequence crossover design is recommended.[5][7]

  • Treatments:

    • Test Product: Generic oseltamivir formulation.

    • Reference Product: Innovator oseltamivir formulation (e.g., Tamiflu®).

  • Dose: A single oral dose of 75 mg oseltamivir is administered.[5]

  • Administration: The drug is administered with a standardized volume of water after an overnight fast of at least 10 hours.[6][8]

  • Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body.[5]

3. Blood Sampling:

  • Blood samples are collected in tubes containing an anticoagulant (e.g., sodium fluoride and potassium oxalate to inhibit esterase activity) at predose (0 hour) and at multiple time points post-dose.[9]

  • A typical sampling schedule includes collections at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours after drug administration.[5][8]

  • Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.[10]

4. Bioanalytical Method:

  • The concentrations of oseltamivir and oseltamivir carboxylate in plasma samples are determined using a validated LC-MS/MS method.[11]

5. Pharmacokinetic and Statistical Analysis:

  • The following pharmacokinetic parameters are calculated for both oseltamivir and oseltamivir carboxylate using non-compartmental methods:

    • Cmax: Maximum observed plasma concentration.

    • AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

    • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

    • Tmax: Time to reach Cmax.

    • t1/2: Elimination half-life.

  • The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ should be within the acceptance range of 80.00% to 125.00% for both oseltamivir and oseltamivir carboxylate.[5][8]

cluster_study_design Study Design cluster_analysis Data Analysis Subject Screening Subject Screening Randomization Randomization Subject Screening->Randomization Period 1 Period 1 Randomization->Period 1 Washout Washout Period 1->Washout Period 2 Period 2 Washout->Period 2 Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Period 2->Bioanalysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (LC-MS/MS)->Pharmacokinetic Analysis Statistical Analysis Statistical Analysis Pharmacokinetic Analysis->Statistical Analysis Bioequivalence Conclusion Bioequivalence Conclusion Statistical Analysis->Bioequivalence Conclusion

Bioequivalence Study Workflow

LC-MS/MS Bioanalytical Protocol

This protocol describes a validated method for the simultaneous quantification of oseltamivir and oseltamivir carboxylate in human plasma using this compound as an internal standard.[12]

1. Materials and Reagents:

  • Reference standards of oseltamivir and oseltamivir carboxylate.

  • Internal Standard: this compound (Oseltamivir Carboxylate-d3).

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid.

  • Human plasma (blank).

2. Stock and Working Solutions Preparation:

  • Prepare individual stock solutions of oseltamivir, oseltamivir carboxylate, and this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions.

  • Prepare a working solution of the internal standard (this compound).

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 200 µL of human plasma, add the internal standard working solution.

  • Perform solid-phase extraction using a suitable SPE cartridge (e.g., Oasis HLB).

  • Wash the cartridge to remove interferences.

  • Elute the analytes and the internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile PhaseA: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
GradientOptimized gradient elution for separation
Flow Rate0.4 - 0.7 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
InstrumentTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsOseltamivir: m/z 313.2 → 225.2Oseltamivir Carboxylate: m/z 285.2 → 138.1this compound (IS): m/z 288.2 → 141.1

5. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3]

Data Presentation

The pharmacokinetic data from the bioequivalence study should be summarized in clear and concise tables for easy comparison between the test and reference formulations.

Table 1: Pharmacokinetic Parameters of Oseltamivir (Mean ± SD)

ParameterTest FormulationReference Formulation
Cmax (ng/mL)55.8 ± 18.257.3 ± 20.1
AUC0-t (ng·h/mL)125.4 ± 45.6121.9 ± 42.8
AUC0-∞ (ng·h/mL)128.7 ± 47.3125.1 ± 44.5
Tmax (h)1.25 (0.5 - 2.5)1.00 (0.5 - 2.0)
t1/2 (h)2.8 ± 0.92.9 ± 1.1

Table 2: Pharmacokinetic Parameters of Oseltamivir Carboxylate (Mean ± SD)

ParameterTest FormulationReference Formulation
Cmax (ng/mL)345.7 ± 88.2351.4 ± 92.5
AUC0-t (ng·h/mL)2854.6 ± 750.12891.3 ± 785.4
AUC0-∞ (ng·h/mL)2910.8 ± 765.32945.7 ± 801.2
Tmax (h)4.5 (2.0 - 6.0)4.0 (2.0 - 6.0)
t1/2 (h)7.8 ± 2.17.9 ± 2.3

Table 3: Statistical Analysis of Pharmacokinetic Parameters (Geometric Mean Ratios and 90% Confidence Intervals)

ParameterAnalyteGeometric Mean Ratio (Test/Reference) (%)90% Confidence Interval (%)
CmaxOseltamivir98.588.2 - 109.8
Oseltamivir Carboxylate99.192.5 - 106.2
AUC0-tOseltamivir102.395.4 - 109.7
Oseltamivir Carboxylate98.894.6 - 103.2
AUC0-∞Oseltamivir102.595.8 - 109.8
Oseltamivir Carboxylate98.994.8 - 103.2

The data presented in these tables are hypothetical and for illustrative purposes only. Actual data will be generated during the bioequivalence study.

Conclusion

This document provides a detailed framework for conducting a bioequivalence study of oseltamivir using this compound as an internal standard. The provided protocols for the clinical study and the LC-MS/MS bioanalytical method are based on established scientific principles and regulatory guidelines. Adherence to these protocols will ensure the generation of high-quality, reliable data to support the regulatory submission of a generic oseltamivir product.

References

Application Note: Analysis of Oseltamivir-d3 Acid in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oseltamivir, marketed as Tamiflu®, is a widely used antiviral medication for the treatment and prevention of influenza A and B viruses. Following administration, the prodrug oseltamivir phosphate is metabolized in the liver to its active form, oseltamivir carboxylate (OC). A significant portion of OC is excreted unchanged in urine and subsequently enters wastewater systems. Due to its persistence in conventional wastewater treatment plants, oseltamivir carboxylate can be released into aquatic environments, raising concerns about the potential for antiviral resistance development in avian influenza reservoirs, such as wild ducks.[1][2][3] The stable isotope-labeled internal standard, Oseltamivir-d3 Acid (Oseltamivir-d3 Carboxylate), is crucial for accurate quantification in environmental matrices by compensating for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the analysis of oseltamivir carboxylate in environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.

Principle

This method employs an isotope dilution technique for the accurate quantification of oseltamivir carboxylate. Water samples are first fortified with the internal standard, this compound. The analytes are then extracted and concentrated from the water matrix using solid-phase extraction (SPE). The extracts are subsequently analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of the target compounds.

Experimental Protocols

Sample Collection and Preservation
  • Collection: Collect water samples in clean, amber glass bottles to minimize photodegradation.

  • Preservation: Upon collection, samples should be stored at 4°C and extracted within 48 hours to prevent degradation of the analyte. If longer storage is required, samples should be frozen at -20°C.

Reagents and Materials
  • Oseltamivir Carboxylate (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB)

Standard and Internal Standard Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of oseltamivir carboxylate and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create a series of calibration standards and a working internal standard solution.

Sample Preparation and Solid-Phase Extraction (SPE)
  • Sample pH Adjustment: Acidify the water sample (e.g., 500 mL) to a pH of 2.0-3.5 with formic acid.

  • Internal Standard Spiking: Spike the acidified sample with a known concentration of this compound.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with ultrapure water to remove interfering substances.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.

  • Elution: Elute the analytes from the cartridge with a suitable solvent mixture, such as methanol/ethyl acetate (1:4, v/v).[4]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase or a suitable solvent mixture (e.g., 1:1 acetonitrile:water with 0.1% formic acid).[5]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) and ammonium acetate (e.g., 0.5 mM), is often employed.[4][6]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for both oseltamivir carboxylate and this compound should be optimized.

Data Presentation

The following tables summarize the quantitative data from various studies on the analysis of oseltamivir in water samples.

Table 1: Method Performance for Oseltamivir Carboxylate Analysis in Water

ParameterSurface WaterRiver WaterUltrapure WaterReference
Recovery (%) 89-10672.6-112.581-127[4][5]
Relative Standard Deviation (RSD, %) 0.4-19≤ 8.31.2-16[4][5]
Method Detection Limit (MDL, ng/L) --0.2-1.9[4]
Linearity (r²) > 0.9957-> 0.997[4][5]

Table 2: Observed Environmental Concentrations of Oseltamivir Carboxylate

LocationConcentration Range (ng/L)Reference
Yodo River System, Japan (during flu season)2-58[1][2][5]

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample 1. Water Sample Collection acidify 2. Acidification (pH 2-3.5) sample->acidify spike 3. Spike with this compound acidify->spike condition 4. SPE Cartridge Conditioning spike->condition load 5. Sample Loading condition->load wash 6. Cartridge Washing load->wash dry 7. Cartridge Drying wash->dry elute 8. Elution dry->elute reconstitute 9. Evaporation & Reconstitution elute->reconstitute lcms 10. LC-MS/MS Analysis reconstitute->lcms data 11. Data Processing & Quantification lcms->data

Caption: Experimental workflow for the analysis of this compound in water.

Conclusion

The described method of solid-phase extraction followed by LC-MS/MS analysis provides a robust and sensitive approach for the quantification of oseltamivir carboxylate in environmental water samples. The use of an isotope-labeled internal standard, this compound, is essential for achieving high accuracy and precision by correcting for matrix-induced signal suppression or enhancement and variability in extraction recovery. This methodology is critical for environmental monitoring programs aimed at assessing the prevalence of antiviral compounds in aquatic ecosystems and understanding their potential ecological impact.

References

Measuring Oseltamivir in Breast Milk: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the quantitative analysis of the antiviral drug oseltamivir and its active metabolite, oseltamivir carboxylate, in human breast milk using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. This methodology is crucial for pharmacokinetic studies in lactating mothers, enabling a thorough assessment of infant drug exposure through breastfeeding. The protocols detailed below are intended for researchers, scientists, and drug development professionals.

Introduction

Oseltamivir is a neuraminidase inhibitor widely prescribed for the treatment and prophylaxis of influenza A and B viruses. Its use in breastfeeding mothers raises important questions regarding its transfer into breast milk and the potential exposure of the nursing infant. Accurate and sensitive measurement of oseltamivir and its active metabolite, oseltamivir carboxylate, in breast milk is therefore essential. This document outlines a validated LC-MS/MS method employing deuterated internal standards for precise and reliable quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance of the analytical method and the pharmacokinetic parameters of oseltamivir and oseltamivir carboxylate observed in breast milk from various studies.

Table 1: LC-MS/MS Method Performance for Oseltamivir and Oseltamivir Carboxylate

ParameterOseltamivirOseltamivir CarboxylateReference
Linearity Range 0.5 - 200 ng/mL2.0 - 800 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL2.0 ng/mL[1]
Upper Limit of Quantification (ULOQ) 200 ng/mL800 ng/mL[1]
Mean Extraction Recovery 94.4%92.7%[1]
Internal Standard Oseltamivir-d5Oseltamivir carboxylate-C13-d3[1]

Table 2: Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in Breast Milk

ParameterOseltamivir (OP)Oseltamivir Carboxylate (OC)Study Population & DosageReference
Maximum Concentration (Cmax) 26.9 ± 14.0 ng/mL41.9 ng/mL (average peak)7 healthy postpartum women, single 75 mg dose[2][3]
Maximum Concentration (Cmax) 69.5 ± 29.4 ng/mL38.4 ± 12.9 ng/mL6 lactating women with influenza, 75 mg twice daily[4]
Time to Maximum Concentration (Tmax) 3.4 hours (average)18.9 hours (average)7 healthy postpartum women, single 75 mg dose
Area Under the Curve (AUC₀₋₂₄) 255.4 ± 120.3 ng·hr/mL655.2 ± 189.2 ng·hr/mL7 healthy postpartum women, single 75 mg dose

Experimental Protocols

This section provides a detailed methodology for the analysis of oseltamivir and oseltamivir carboxylate in human breast milk.

Materials and Reagents
  • Oseltamivir phosphate and Oseltamivir carboxylate reference standards

  • Oseltamivir-d5 and Oseltamivir carboxylate-C13-d3 internal standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human breast milk (drug-free for calibration standards and quality controls)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve oseltamivir phosphate and oseltamivir carboxylate in methanol to prepare individual stock solutions.

  • Internal Standard Stock Solution (1 mg/mL): Prepare stock solutions of oseltamivir-d5 and oseltamivir carboxylate-C13-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the oseltamivir and oseltamivir carboxylate stock solutions in methanol:water (50:50, v/v) to create working standard solutions for calibration curves and quality controls.

  • Calibration Standards and Quality Controls (QCs): Spike drug-free human breast milk with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from the LLOQ to the ULOQ (e.g., 0.5, 1, 5, 10, 50, 100, 200 ng/mL for oseltamivir and 2, 5, 10, 50, 200, 500, 800 ng/mL for oseltamivir carboxylate). Prepare QCs at a minimum of three concentration levels (low, medium, and high).

Sample Preparation (Protein Precipitation)
  • Allow breast milk samples to thaw at room temperature.

  • To a 100 µL aliquot of breast milk sample, calibration standard, or QC in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing oseltamivir-d5 and oseltamivir carboxylate-C13-d3).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that can be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A gradient elution starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Oseltamivir: m/z 313.2 → 285.2

      • Oseltamivir-d5: m/z 318.2 → 290.2

      • Oseltamivir Carboxylate: m/z 285.2 → 138.1

      • Oseltamivir Carboxylate-C13-d3: m/z 289.2 → 138.1

    • Optimize collision energies and other source parameters for maximum signal intensity.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of oseltamivir in breast milk and the metabolic pathway of oseltamivir.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Breast Milk Sample (100 µL) add_is Add Internal Standard (10 µL) sample->add_is protein_precip Protein Precipitation (Acetonitrile with 0.1% Formic Acid) add_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation Liquid Chromatography Separation supernatant->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting oseltamivir_metabolism Oseltamivir Oseltamivir (Prodrug) Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Oseltamivir->Oseltamivir_Carboxylate Hepatic Carboxylesterases

References

Application Notes: Preparation of Oseltamivir-d3 Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oseltamivir-d3 Acid, the deuterium-labeled form of Oseltamivir Acid (GS 4071), is the active metabolite of the antiviral prodrug Oseltamivir Phosphate. It functions as a potent and selective inhibitor of influenza virus neuraminidase. In research settings, this compound is primarily utilized as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of Oseltamivir Acid in biological samples through methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Accurate preparation of stock solutions is the first critical step to ensure the reliability and reproducibility of experimental results.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 1242184-43-5[2][3][4]
Molecular Formula C₁₄H₂₁D₃N₂O₄[2][4]
Molecular Weight 287.37 g/mol [2][4]
Appearance White to off-white solid[1]
Purity (by HPLC) >95%[5]
Isotopic Enrichment >95%[5]
Solubility in DMSO ≥ 5 mg/mL (17.40 mM)[1][4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol provides a detailed methodology for the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade or higher

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic compound.

  • Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound and the volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 287.37 g/mol × 1000 mg/g = 2.87 mg

  • Weighing: Carefully weigh out the calculated amount (e.g., 2.87 mg) of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.

  • Dissolution: Cap the tube securely and vortex the solution for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Storage: Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4] Avoid repeated freeze-thaw cycles.

Workflow Diagram

G cluster_prep Preparation cluster_process Processing cluster_storage Storage start Start: this compound Powder acclimate 1. Equilibrate vial to Room Temperature start->acclimate Prevent Condensation weigh 2. Weigh Powder on Analytical Balance acclimate->weigh add_solvent 3. Add Anhydrous DMSO weigh->add_solvent Calculated Amount dissolve 4. Vortex until Fully Dissolved add_solvent->dissolve label_tube 5. Label with Concentration & Date dissolve->label_tube store 6. Store at -20°C or -80°C label_tube->store end_node End: 10 mM Stock Solution Ready for Use store->end_node Aliquot if needed

Caption: Workflow for preparing this compound stock solution.

References

Troubleshooting & Optimization

preventing isotopic exchange of Oseltamivir-d3 Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Oseltamivir-d3 Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange and ensuring the integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

A1: this compound is the deuterated form of Oseltamivir Acid, the active metabolite of the antiviral drug Oseltamivir. The three deuterium atoms are located on the acetyl group of the molecule. This position is generally considered stable and less prone to back-exchange compared to deuterium labels on heteroatoms or carbons alpha to carbonyls.[1][2]

Q2: What is isotopic exchange and why is it a concern for this compound?

A2: Isotopic exchange, specifically deuterium-hydrogen (D-H) exchange, is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as from solvents or reagents. For this compound, which is often used as an internal standard in quantitative bioanalysis, isotopic exchange can lead to a decrease in its isotopic purity. This can compromise the accuracy and precision of analytical methods like LC-MS/MS by causing an underestimation of the analyte concentration.

Q3: What are the primary factors that can induce isotopic exchange in this compound?

A3: The main factors that can promote the exchange of the deuterium labels on the acetyl group of this compound are:

  • pH: Extreme pH conditions, both acidic and basic, can catalyze the exchange process.

  • Temperature: Elevated temperatures can significantly accelerate the rate of isotopic exchange.

  • Solvent: Protic solvents, such as water and methanol, can serve as a source of hydrogen atoms for the exchange reaction.

Q4: How can I minimize the risk of isotopic exchange during my experiments?

A4: To maintain the isotopic integrity of this compound, it is recommended to:

  • Control pH: Whenever possible, maintain solutions at a neutral or slightly acidic pH. Avoid prolonged exposure to strongly acidic or basic conditions.

  • Manage Temperature: Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and minimize the time samples spend at room temperature or elevated temperatures during sample preparation and analysis.

  • Choose Solvents Carefully: Use aprotic solvents (e.g., acetonitrile, ethyl acetate) for sample preparation and reconstitution when feasible. If protic solvents are necessary, use them for the shortest possible time and at low temperatures.

Q5: How can I assess the isotopic purity of my this compound standard?

A5: The isotopic purity of this compound can be determined using the following analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the relative abundance of the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) forms of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2H NMR can be used to confirm the position of the deuterium labels and to quantify the level of deuteration.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound.

Problem Potential Cause Recommended Solution
Inaccurate or inconsistent quantification of analyte when using this compound as an internal standard. Isotopic exchange of the deuterium labels on the internal standard.1. Review Storage Conditions: Ensure that the this compound stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light. 2. Evaluate Sample Preparation: Minimize the exposure of the internal standard to high temperatures and extreme pH during sample extraction and processing. 3. Check Solvent Compatibility: If using protic solvents, consider switching to aprotic solvents or reducing the incubation time. 4. Verify Isotopic Purity: Re-analyze the isotopic purity of the this compound standard using LC-MS/MS or NMR.
Appearance of a d0 (non-deuterated) peak in the mass spectrum of the this compound standard. Back-exchange of deuterium with hydrogen from the environment.1. Use Fresh Solvents: Prepare solutions with fresh, high-purity, and where possible, aprotic solvents. 2. Minimize Exposure to Moisture: Handle the solid standard and prepare solutions in a low-humidity environment (e.g., under a nitrogen stream or in a glove box). 3. Optimize LC-MS/MS Method: Ensure that the mobile phase composition and temperature are not promoting on-column back-exchange.
Gradual decrease in the isotopic purity of the this compound stock solution over time. Inappropriate storage conditions leading to slow isotopic exchange.1. Aliquot Stock Solutions: Prepare smaller, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture. 2. Confirm Storage Temperature: Verify that the storage freezer is maintaining the correct temperature consistently. 3. Use High-Quality Vials: Store solutions in tightly sealed, high-quality vials to prevent solvent evaporation and moisture ingress.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound by LC-MS/MS

Objective: To determine the isotopic distribution (d3, d2, d1, d0) of this compound.

Instrumentation:

  • Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Standard Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good peak shape and separation from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 280 to 295.

    • Resolution: >10,000.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of the d0, d1, d2, and d3 isotopes of Oseltamivir Acid.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.

Isotopologue Theoretical m/z
Oseltamivir Acid (d0)285.1758
Oseltamivir-d1 Acid286.1821
Oseltamivir-d2 Acid287.1884
This compound288.1946
Protocol 2: Monitoring Isotopic Exchange under Stress Conditions

Objective: To evaluate the stability of the deuterium labels of this compound under forced degradation conditions.

Procedure:

  • Prepare Stress Samples:

    • Acidic: Incubate a solution of this compound (10 µg/mL in 0.1 M HCl) at 60°C.

    • Basic: Incubate a solution of this compound (10 µg/mL in 0.1 M NaOH) at 60°C.

    • Neutral/Thermal: Incubate a solution of this compound (10 µg/mL in water) at 60°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples to pH 7 before analysis.

  • LC-MS/MS Analysis: Analyze the samples using the method described in Protocol 1.

  • Data Analysis: Plot the percentage of the d3 isotopologue over time for each stress condition to determine the rate of isotopic exchange.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start stock Prepare this compound Stock Solution start->stock 1 stress Incubate under Stress Conditions (pH, Temp) stock->stress 2 aliquot Collect Aliquots at Time Points stress->aliquot 3 quench Quench Reaction aliquot->quench 4 lcms LC-MS/MS Analysis quench->lcms 5 data Data Processing (Isotopologue Integration) lcms->data 6 report Report Isotopic Purity data->report 7

Caption: Workflow for assessing the isotopic stability of this compound.

troubleshooting_logic issue Inaccurate Quantification? check_purity Check Isotopic Purity of Standard issue->check_purity Start Here purity_ok Purity OK? check_purity->purity_ok review_storage Review Storage Conditions storage_ok Storage OK? review_storage->storage_ok eval_prep Evaluate Sample Preparation Protocol prep_ok Prep Protocol OK? eval_prep->prep_ok purity_ok->review_storage Yes replace_std Replace Standard purity_ok->replace_std No storage_ok->eval_prep Yes correct_storage Correct Storage (Temp, Aliquoting) storage_ok->correct_storage No modify_prep Modify Protocol (pH, Temp, Solvent) prep_ok->modify_prep No other_issue Investigate Other Assay Parameters prep_ok->other_issue Yes

References

Technical Support Center: Addressing Matrix Effects with Oseltamivir-d3 Acid in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when quantifying Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in plasma samples using Oseltamivir-d3 Acid as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my Oseltamivir analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In plasma samples, these interfering components can be phospholipids, salts, and proteins.[3] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of your quantification.[1] For instance, without proper sample cleanup, phospholipids from cell membranes are a major cause of ion suppression in LC-MS/MS analysis of plasma samples.[3][4]

Q2: How can I determine if my Oseltamivir analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): A standard solution of your analyte (Oseltamivir and Oseltamivir Carboxylate) is continuously infused into the mass spectrometer while a blank, extracted plasma sample is injected into the LC system. A dip or rise in the analyte's signal as the matrix components elute indicates the presence of ion suppression or enhancement, respectively.[4][5]

  • Quantitative Assessment (Post-Extraction Spike): This is the more common method for validation. You compare the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as the ratio of the peak response in the presence of the matrix to the peak response in the absence of the matrix. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. When using a stable isotope-labeled internal standard like this compound, an internal standard-normalized matrix factor should be calculated and be close to 1.0.[5][6]

Q3: What are the common sample preparation techniques to mitigate matrix effects for Oseltamivir analysis in plasma?

A3: Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5] More advanced techniques involve specific phospholipid removal plates such as HybridSPE® and Ostro®.

Q4: Which sample preparation method is the most effective at reducing matrix effects for Oseltamivir?

A4: The effectiveness of each method varies. While PPT is simple, it is often insufficient for removing phospholipids, leading to significant matrix effects.[7] LLE and SPE are generally more effective at cleaning up the sample.[5][6] Specialized phospholipid removal plates are designed to provide the cleanest extracts by targeting the primary source of matrix effects in plasma.[8] The choice of method will depend on the required sensitivity, throughput, and the complexity of the matrix.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of Oseltamivir in plasma.

Issue 1: Poor reproducibility and inaccurate quantification of Oseltamivir and/or Oseltamivir Carboxylate.

  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Assess Matrix Effects: If not already done, perform a quantitative assessment of matrix effects using the post-extraction spike method with at least six different lots of plasma.

    • Improve Sample Cleanup: If using protein precipitation, consider switching to a more rigorous method like SPE or LLE. For persistent issues, employ a phospholipid removal plate (HybridSPE® or Ostro®).[8]

    • Optimize Chromatography: Modify your LC method to achieve better separation between your analytes and the regions of ion suppression. A post-column infusion experiment can help identify these regions.

    • Use a Stable Isotope-Labeled Internal Standard: Ensure you are using a stable isotope-labeled internal standard for both Oseltamivir and Oseltamivir Carboxylate (e.g., Oseltamivir-d5 and Oseltamivir Carboxylate-d3) to best compensate for matrix effects.[5]

Issue 2: Ion suppression is observed for Oseltamivir and its metabolite.

  • Possible Cause: Co-elution with phospholipids.

  • Troubleshooting Steps:

    • Phospholipid Monitoring: Include a mass transition specific to phospholipids (e.g., precursor scan of m/z 184) in your MS method to identify the elution window of these interfering species.

    • Enhance Sample Preparation: Implement a sample preparation technique specifically designed for phospholipid removal.[8]

    • Chromatographic Separation: Adjust the gradient or change the stationary phase of your analytical column to separate the analytes from the phospholipid elution zone.

    • Mobile Phase Optimization: Experiment with mobile phase additives. For Oseltamivir, using a low concentration of formic acid (e.g., 0.1%) in the mobile phase has been shown to improve signal intensity and reduce matrix effects.[9]

Issue 3: Inconsistent recovery of Oseltamivir.

  • Possible Cause: Suboptimal extraction conditions. One study noted that with protein precipitation, the recovery of Oseltamivir was inconsistent at lower concentrations.[5]

  • Troubleshooting Steps:

    • Optimize Extraction pH: Adjust the pH of the sample and extraction solvent to ensure Oseltamivir is in a neutral form for efficient extraction.

    • Evaluate Different Solvents (for LLE): Test a range of organic solvents with varying polarities.

    • Select Appropriate SPE Sorbent: For SPE, screen different sorbent chemistries (e.g., polymeric reversed-phase, mixed-mode cation exchange) to find the one with the best retention and elution characteristics for Oseltamivir.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Oseltamivir bioanalysis, highlighting the effectiveness of different sample preparation methods.

Table 1: Comparison of Sample Preparation Methods for Oseltamivir and Oseltamivir Carboxylate in Human Plasma

Sample Preparation MethodAnalyteLLOQ (ng/mL)Recovery (%)IS-Normalized Matrix FactorReference
Solid-Phase Extraction (SPE)Oseltamivir0.594.4Not explicitly stated, but method showed minimal matrix interference[5]
Oseltamivir Carboxylate2.092.7Not explicitly stated, but method showed minimal matrix interference[5]
Liquid-Liquid Extraction (LLE)Oseltamivir0.3≥891.05 ± 0.14 (Low QC)0.94 ± 0.11 (High QC)[6]
Protein Precipitation (PPT)Oseltamivir0.34Not explicitly stated88% - 105% (Absolute MF)[9]
Oseltamivir Carboxylate0.34Not explicitly stated88% - 105% (Absolute MF)[9]

Table 2: LC-MS/MS Parameters for Oseltamivir and Oseltamivir Carboxylate

ParameterOseltamivirOseltamivir CarboxylateThis compound (IS)Reference
Precursor Ion (m/z)313.2285.2288.2[5]
Product Ion (m/z)225.1138.1141.1[5]
Ionization ModeESI+ESI+ESI+[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a validated method for the simultaneous quantification of Oseltamivir and Oseltamivir Carboxylate in human plasma.[5]

  • Sample Pre-treatment: To 200 µL of human plasma, add 50 µL of the internal standard working solution (Oseltamivir-d5 and Oseltamivir Carboxylate-d3).

  • Protein Precipitation (Initial Step): Add 500 µL of 1.0% formic acid in water and vortex.

  • Centrifugation: Centrifuge the samples at 3204 x g for 2 minutes at 10 °C.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge twice with 1 mL of 1% formic acid in water.

  • Elution: Elute the analytes with an appropriate organic solvent.

  • Analysis: Inject the eluate directly into the LC-MS/MS system.

Protocol 2: Phospholipid Removal using HybridSPE®-Phospholipid Plate

This is a general protocol that can be adapted for Oseltamivir analysis.[8]

  • Precipitation: In the wells of the HybridSPE®-Phospholipid plate, add 300 µL of acetonitrile containing 1% formic acid.

  • Sample Addition: Add 100 µL of plasma sample (pre-spiked with this compound) to each well.

  • Mixing: Mix thoroughly by aspirating and dispensing with a pipette for 30 seconds to ensure complete protein precipitation.

  • Elution: Apply vacuum to the plate to draw the sample through the phospholipid removal sorbent and collect the filtrate.

  • Analysis: The collected filtrate is ready for direct injection into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample + This compound PPT Protein Precipitation (Acetonitrile + Formic Acid) Plasma->PPT Choose Method SPE Solid-Phase Extraction Plasma->SPE Choose Method LLE Liquid-Liquid Extraction Plasma->LLE Choose Method PLR Phospholipid Removal (HybridSPE®/Ostro®) Plasma->PLR Choose Method Extract Clean Extract PPT->Extract SPE->Extract LLE->Extract PLR->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data Data Acquisition & Quantification LC_MS->Data

Caption: General experimental workflow for Oseltamivir analysis in plasma.

Troubleshooting_Workflow Problem Inaccurate/Irreproducible Results Assess_ME Assess Matrix Effect (Post-Extraction Spike) Problem->Assess_ME ME_Present Matrix Effect Significant? Assess_ME->ME_Present Improve_Cleanup Improve Sample Cleanup (SPE, LLE, PLR) ME_Present->Improve_Cleanup Yes Check_IS Verify Internal Standard Performance ME_Present->Check_IS No Optimize_LC Optimize Chromatography Improve_Cleanup->Optimize_LC Optimize_LC->Check_IS Revalidate Re-validate Method Check_IS->Revalidate Solution Accurate & Reproducible Results Revalidate->Solution

Caption: Troubleshooting workflow for addressing matrix effects.

References

optimizing LC gradient for oseltamivir and Oseltamivir-d3 Acid co-elution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the co-elution of oseltamivir and its deuterated internal standard, oseltamivir-d3 acid.

Troubleshooting Guide: Resolving Co-elution of Oseltamivir and this compound

This guide provides a systematic approach to troubleshoot and resolve the co-elution of oseltamivir and its deuterated internal standard, this compound, in reversed-phase liquid chromatography.

Q1: My oseltamivir and this compound peaks are completely co-eluting. What is the first step to achieve separation?

A1: Complete co-elution indicates that the current chromatographic conditions lack the selectivity to differentiate between the analyte and its deuterated internal standard. The initial and most impactful step is to modify the LC gradient. A shallower gradient will increase the time analytes spend in the mobile phase relative to the stationary phase, enhancing the potential for separation based on subtle physicochemical differences.

  • Action: Decrease the gradient slope. For example, if your current gradient is 5-95% B over 10 minutes, try extending the gradient to 5-95% B over 20 minutes, or focus the gradient around the elution point of the analytes (e.g., 20-40% B over 15 minutes).[1][2]

Q2: I've made the gradient shallower, but the peaks are still not resolved. What's the next parameter to adjust?

A2: If modifying the gradient slope is insufficient, the next step is to alter the mobile phase composition. This can significantly impact the selectivity of the separation.

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. These solvents exhibit different selectivities and can alter the retention characteristics of your compounds.[3]

  • Adjust the Mobile Phase pH: Oseltamivir has a pKa of approximately 7.75. Operating the mobile phase pH close to the pKa can lead to peak broadening or splitting. It is recommended to work at a pH at least 1-2 units away from the pKa to ensure a consistent ionization state. A slight adjustment of the mobile phase pH can alter the polarity of the analytes and their interaction with the stationary phase, potentially improving separation.

Q3: I am using an LC-MS system. Should I aim for complete separation or controlled co-elution?

A3: For LC-MS analysis, the goal is to have consistent and reproducible chromatography. While baseline separation is ideal for confirming peak identity, complete and consistent co-elution can also be acceptable, as the mass spectrometer can differentiate between the analyte and the internal standard. However, partial or inconsistent separation can be problematic. If the two peaks are slightly separated, they may be affected differently by matrix effects (ion suppression or enhancement), leading to inaccurate quantification.[4][5]

  • Recommendation: Aim for either baseline resolution or ensure that the peaks are perfectly co-eluting under all conditions. If achieving baseline separation is challenging, focus on creating a robust method where the co-elution is highly reproducible.

Q4: Can column temperature be used to improve the separation?

A4: Yes, adjusting the column temperature can be a useful tool for optimizing selectivity.

  • Action: Systematically evaluate the separation at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C). An increase in temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and shorter retention times. More importantly, temperature can alter the selectivity of the separation for closely related compounds.[3]

Frequently Asked Questions (FAQs)

Q1: Why does this compound elute at a slightly different time than oseltamivir?

A1: This phenomenon is known as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6][7][8] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in the molecule's hydrophobicity and its interaction with the non-polar stationary phase.[5]

Q2: What is a good starting point for an LC gradient for oseltamivir analysis?

A2: A good starting point for a reversed-phase separation of oseltamivir would be a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate or formic acid in water) as mobile phase A and an organic solvent (acetonitrile or methanol) as mobile phase B. A generic scouting gradient could be a linear gradient from 5% to 95% mobile phase B over 15-20 minutes.[1]

Q3: Can I use an isocratic method for this analysis?

A3: While some isocratic methods for oseltamivir exist, a gradient elution is generally preferred for method development, especially when dealing with closely eluting compounds. A gradient allows for a broader search of elution conditions and can provide better peak shapes and resolution for complex samples.[3][9] For routine analysis, a well-optimized isocratic method can be very effective if the resolution is adequate.

Experimental Protocols

Protocol 1: Systematic Gradient Optimization

This protocol outlines a systematic approach to optimize the LC gradient for the separation of oseltamivir and this compound.

  • Initial Scouting Gradient:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30°C

    • Gradient: 5% to 95% B in 15 minutes.

    • Injection Volume: 5 µL

    • Observation: Note the approximate elution time and resolution of the oseltamivir and this compound peaks.

  • Focused Gradient Optimization:

    • Based on the scouting run, create a shallower gradient around the elution time of the analytes. For example, if the compounds eluted at around 40% B:

    • Gradient: Hold at 5% B for 1 minute, then ramp to 30% B over 2 minutes, then a shallow ramp to 50% B over 10 minutes, followed by a wash and re-equilibration step.

    • Analysis: Evaluate the resolution. If separation is improved but not baseline, further decrease the slope of the second ramp (e.g., 30-50% B over 15 minutes).

Protocol 2: Mobile Phase and Temperature Screening

This protocol is to be used if gradient optimization alone is insufficient.

  • Organic Modifier Evaluation:

    • Replace acetonitrile with methanol as mobile phase B and repeat the optimized gradient from Protocol 1.

    • Comparison: Compare the chromatograms obtained with acetonitrile and methanol to determine which organic modifier provides better selectivity.

  • Temperature Study:

    • Using the best organic modifier and gradient, perform injections at different column temperatures (e.g., 25°C, 35°C, and 45°C).

    • Analysis: Evaluate the resolution at each temperature to find the optimal condition.

Data Presentation

Table 1: Example Data for Gradient Optimization

Gradient ProgramOseltamivir Retention Time (min)This compound Retention Time (min)Resolution (Rs)
5-95% B in 10 min5.215.210.00
5-95% B in 20 min8.348.290.85
30-50% B in 15 min9.129.051.62

Table 2: Example Data for Mobile Phase and Temperature Screening

Organic ModifierColumn Temperature (°C)Oseltamivir Retention Time (min)This compound Retention Time (min)Resolution (Rs)
Acetonitrile309.129.051.62
Acetonitrile408.758.691.55
Methanol3010.2510.161.89
Methanol409.889.801.95

Visualizations

Troubleshooting_Workflow start Start: Co-elution of Oseltamivir and This compound shallow_gradient Decrease Gradient Slope (e.g., 5-95% B over 20 min) start->shallow_gradient check_resolution1 Resolution Improved? shallow_gradient->check_resolution1 change_organic Change Organic Modifier (Acetonitrile to Methanol or vice-versa) check_resolution1->change_organic No end_success Optimized Method: Baseline Separation or Consistent Co-elution check_resolution1->end_success Yes adjust_ph Adjust Mobile Phase pH (away from pKa of 7.75) change_organic->adjust_ph check_resolution2 Resolution Improved? adjust_ph->check_resolution2 optimize_temp Optimize Column Temperature (e.g., 25-45°C) check_resolution2->optimize_temp No check_resolution2->end_success Yes check_resolution3 Resolution Improved? optimize_temp->check_resolution3 check_resolution3->end_success Yes end_fail Further Method Development Required (e.g., Different Column Chemistry) check_resolution3->end_fail No Experimental_Workflow start Start: Method Optimization scouting_run Perform Initial Scouting Gradient (e.g., 5-95% B in 15 min) start->scouting_run evaluate_scouting Identify Approximate Elution Time scouting_run->evaluate_scouting focused_gradient Design and Run Focused, Shallower Gradient evaluate_scouting->focused_gradient check_separation Is Separation Adequate? focused_gradient->check_separation screen_solvents Screen Different Organic Solvents (Acetonitrile vs. Methanol) check_separation->screen_solvents No final_method Final Optimized Method check_separation->final_method Yes screen_temp Screen Different Column Temperatures screen_solvents->screen_temp screen_temp->final_method

References

Technical Support Center: Oseltamivir-d3 Acid Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity of Oseltamivir-d3 Acid internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to assess the purity of the this compound internal standard?

Q2: What are the different types of purity to consider for a deuterated internal standard like this compound?

A2: For this compound, you must consider three main types of purity:

  • Chemical Purity: The percentage of the compound that is this compound, excluding any other chemical entities. Impurities can arise from the synthesis process, degradation, or residual solvents.[]

  • Isotopic Purity: The percentage of the deuterated standard that contains the desired number of deuterium atoms (d3). It also accounts for the presence of unlabeled (d0) or other isotopic variants (d1, d2, d4, etc.).

  • Enantiomeric Purity: As Oseltamivir has multiple stereocenters, ensuring the correct stereoisomer is present is crucial for assays where stereoselectivity is a factor.

Q3: What are the most common analytical techniques for assessing the purity of this compound?

A3: The most common and powerful techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) for non-volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) for separating and identifying impurities by mass, and Quantitative Nuclear Magnetic Resonance (qNMR) for determining absolute purity without a specific reference standard.[1][]

Q4: What are potential sources of impurities in this compound?

A4: Impurities can originate from various stages, including synthesis, storage, and handling.[] Potential impurities may include:

  • Process-related impurities: Starting materials, intermediates, and by-products from the synthetic route.[][3]

  • Degradation products: Oseltamivir can degrade under stress conditions like acidic or basic hydrolysis, oxidation, and heat.[4][5]

  • Unlabeled analyte: Presence of non-deuterated Oseltamivir Acid (d0).

  • Residual solvents and reagents: Solvents or other chemicals used during synthesis and purification.[]

Troubleshooting Guide

Q5: My LC-MS analysis shows a significant peak at the retention time of the unlabeled analyte (Oseltamivir Acid) in my this compound stock. What should I do?

A5: This indicates potential isotopic impurity (cross-interference). According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ).[6]

  • First, verify the finding: Prepare a "standard zero" sample (blank matrix with only the internal standard) and analyze it.[7]

  • Quantify the contribution: Determine if the peak area of the d0 analyte in your IS solution is significant enough to interfere with the LLOQ of your assay.

  • Consider the source: If the contribution is unacceptable, contact the supplier for the certificate of analysis to check the specified isotopic purity. You may need to source a new batch with higher isotopic purity.

Q6: The peak response of my this compound internal standard is highly variable across my sample batch. What are the likely causes?

A6: High variability in the IS signal suggests that individual samples are being affected differently. The most common causes are:

  • Inconsistent Sample Preparation: This is a primary suspect. Investigate for potential errors in aliquoting the IS, variable extraction recovery, or incomplete mixing of the IS with the sample matrix.[8]

  • Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the IS.[8] This is a major cause of signal variability.

  • Autosampler Malfunction: Inconsistent injection volumes can lead to random and significant signal variability.[8]

Q7: The signal for my this compound is consistently low or absent in all samples, standards, and QCs. What is the problem?

A7: A systemic loss of the IS signal points to a common issue affecting the entire batch.

  • Check the IS Solution: Verify the concentration and integrity of your IS spiking solution. Ensure it was prepared correctly and has not degraded. Preparing a fresh solution is a good first step.[8]

  • Review Sample Preparation Protocol: A simple human error, such as forgetting to add the IS solution to the samples, is a common cause.[8]

  • Inspect the LC-MS System: Check for leaks, verify mobile phase composition and flow rate, and ensure the correct MS method (including the MRM transition for the IS) is being used.[8]

Data Presentation

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

TechniquePrimary UseAdvantagesLimitations
HPLC-UV/DAD Chromatographic purity of non-volatile and thermally stable compounds.[1]Robust, widely available, good for quantifying known impurities with chromophores.May not detect impurities without a UV chromophore; requires reference standards for impurity identification.
LC-MS/MS Identification and quantification of impurities, isotopic purity assessment.High sensitivity and selectivity, provides mass information for impurity identification, essential for checking isotopic distribution.[9]Ionization efficiency can vary between compounds, potentially affecting quantification without appropriate standards.
qNMR Absolute purity determination without a specific reference standard.[1]Intrinsic quantitative method, provides structural information, can quantify a wide range of impurities simultaneously.[1][10]Lower sensitivity compared to MS, requires higher sample concentration, complex spectra can be difficult to interpret.[11]

Table 2: Acceptance Criteria for Internal Standard Purity and Response

ParameterAcceptance CriteriaRegulatory Guideline/Reference
IS Contribution to Analyte Signal Response in "standard zero" (IS only) should be ≤ 20% of the LLOQ response.ICH M10[6], FDA Bioanalytical Method Validation[12]
Analyte Contribution to IS Signal Response in a sample at the Upper Limit of Quantification (ULOQ) without IS should be ≤ 5% of the IS response.ICH M10[6]
IS Response Variability in Study Samples Often defined by lab-specific SOPs, e.g., within 50-150% of the average IS response in standards and QCs.[13]Scientific judgment is key; restrictive criteria are not mandated but a descriptive SOP is recommended.[7]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the chromatographic purity of this compound.

  • System Preparation: Use a validated HPLC system with a suitable column, such as a C18 column (e.g., Kromasil C18, 5 µm, 250 mm x 4.6 mm).[4]

  • Mobile Phase Preparation: Prepare a mobile phase suitable for separating Oseltamivir and its potential impurities. A gradient elution is often preferred. For example, a gradient of acetonitrile and a buffer like triethylamine or bicarbonate buffer can be used.[4][14]

  • Standard Preparation: Accurately prepare a solution of this compound in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: 215-220 nm, where Oseltamivir has strong absorbance.[4][15]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled (e.g., 30°C).[14]

  • Data Analysis:

    • Inject the standard solution and record the chromatogram.

    • Identify the main peak corresponding to this compound.

    • Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks detected.

Protocol 2: Isotopic Purity and Impurity Profiling by LC-MS/MS

This protocol outlines the use of LC-MS/MS to check for isotopic variants and other chemical impurities.

  • System and Mobile Phase: Use an LC-MS/MS system with an ESI source. The LC conditions can be similar to the HPLC protocol, often using formic acid or ammonium formate as a mobile phase additive.[16][17]

  • Standard Preparation: Prepare a dilute solution of this compound (e.g., 100 ng/mL) in a solvent compatible with the mobile phase.[8]

  • MS Method Setup:

    • Full Scan: Perform a full scan analysis to identify the molecular ions of this compound and any potential impurities.

    • MRM (Multiple Reaction Monitoring): Set up MRM transitions for this compound (e.g., m/z 288.3 → 200.0) and the unlabeled Oseltamivir Acid (e.g., m/z 285.3 → 138.0) to check for cross-interference.[16]

  • Data Analysis:

    • Isotopic Purity: Analyze the full scan data to determine the relative abundance of the d3 ion compared to d0, d1, d2, etc.

    • Chemical Purity: Examine the chromatogram for peaks other than the main compound. Use their mass spectra to tentatively identify them by comparing against known degradation products or synthesis by-products.

Protocol 3: Absolute Purity by Quantitative NMR (qNMR)

This protocol describes the determination of absolute purity using qNMR with a certified internal calibrant.

  • Materials:

    • This compound sample.

    • A certified, high-purity internal calibrant (e.g., dimethyl sulfone, maleic acid) with known purity. The calibrant should have a simple spectrum with peaks that do not overlap with the analyte.[10][18]

    • High-purity deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean vial.[1]

    • Accurately weigh a known amount of the internal calibrant (e.g., 5 mg) into the same vial.[1]

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL) and transfer it to an NMR tube.[1]

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1) to allow for complete relaxation of all relevant protons.

    • Optimize other parameters for quantitative accuracy.

  • Data Analysis:

    • Integrate a well-resolved signal from this compound and a signal from the internal calibrant.

    • Calculate the purity of the this compound using the formula that relates the integral values, number of protons, molar masses, and weights of the analyte and the calibrant.

Visualizations

Purity_Assessment_Workflow cluster_prep 1. Preparation & Initial Checks cluster_analysis 2. Analytical Purity Assessment cluster_eval 3. Evaluation & Decision A Obtain this compound IS & Certificate of Analysis (CoA) B Prepare Stock Solution A->B C Chromatographic Purity (HPLC-UV) B->C D Isotopic Purity & Impurity ID (LC-MS/MS) B->D E Absolute Purity (qNMR) B->E F Compare results to acceptance criteria G Purity Acceptable? F->G H Proceed with use in Bioanalytical Method G->H Yes I Reject Lot / Contact Supplier G->I No

Caption: General workflow for assessing the purity of an internal standard.

Troubleshooting_Tree Start Problem with IS Purity or Response Q1 Is IS response variable, low, or absent? Start->Q1 Q2 Is there a significant peak at analyte (d0) RT? Start->Q2 A1 Systemic Issue (Low/Absent): Check IS solution prep & integrity. Verify LC-MS system function. Q1->A1 Low/Absent in ALL samples A2 Sample-Specific Issue (Variable): Investigate sample prep consistency. Assess for matrix effects. Q1->A2 Variable between samples A3 Isotopic Impurity Issue: Quantify d0 contribution. Check against ≤20% LLOQ criteria. Q2->A3 Yes A4 Chemical Impurity Issue: Use LC-MS to identify unknown peak. Assess potential impact on assay. Q2->A4 No, it's an unknown peak Solved Solved A1->Solved A2->Solved A3->Solved A4->Solved

Caption: Decision tree for troubleshooting common internal standard issues.

References

stability of Oseltamivir-d3 Acid in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of Oseltamivir-d3 Acid under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] If prepared in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

2. How does the stability of this compound compare to its non-deuterated counterpart, Oseltamivir Acid?

While specific stability studies on this compound are not extensively published, the degradation pathways are expected to be very similar to those of Oseltamivir Acid. The presence of deuterium atoms is unlikely to significantly alter the fundamental chemical stability, although minor differences in degradation kinetics might be observed. Studies on Oseltamivir have shown it to be susceptible to degradation under acidic, alkaline, oxidative, and photolytic stress conditions.[2][3]

3. What are the primary degradation pathways for Oseltamivir Acid?

The main degradation pathways for Oseltamivir involve hydrolysis of the ethyl ester group to form the active carboxylate metabolite, as well as potential degradation under stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[2][3][4] Major degradation has been observed under photolytic, oxidative, and alkaline conditions.[2]

4. Can this compound be used as an internal standard in quantitative analysis?

Yes, this compound is designed and commonly used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] Its chemical properties closely mimic the analyte of interest (Oseltamivir Acid), aiding in accurate quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in LC-MS) Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Ensure stock solutions are stored at or below the recommended -20°C.[1][5] Avoid repeated freeze-thaw cycles.
Improper solvent choice or solvent degradation.Use high-purity, LC-MS grade solvents. Some sources suggest DMSO for initial solubilization.[1][5] Be aware that hygroscopic DMSO can impact solubility.[1]
Appearance of unexpected peaks in chromatogram Degradation of the compound due to improper storage or handling.Review storage conditions and handling procedures. Protect from light and exposure to strong acids, bases, and oxidizing agents.[6]
Contamination of the sample or analytical system.Ensure proper cleaning and maintenance of the analytical instrumentation. Use fresh, filtered mobile phases.
Poor solubility of this compound powder Use of inappropriate solvent.This compound is soluble in DMSO.[1][5] For aqueous solutions, the use of a small amount of organic co-solvent may be necessary.
The compound has degraded due to moisture absorption.Store the powder in a tightly sealed container in a dry environment.[7]
Loss of compound during sample preparation Adsorption to container surfaces.Use low-adsorption vials and pipette tips.
Instability in the sample matrix (e.g., plasma).Optimize the extraction procedure. Solid-phase extraction is a common method for extracting oseltamivir and its metabolites from plasma.[2]

Stability Data Summary

The following tables summarize the recommended storage conditions for this compound.

Table 1: Recommended Storage Conditions for this compound Powder

Storage TemperatureRecommended Duration
-20°C3 years[1]
4°C2 years[1]

Table 2: Recommended Storage Conditions for this compound in Solvent

Storage TemperatureRecommended Duration
-80°C6 months[1]
-20°C1 month[1][5]

Experimental Protocols

Protocol 1: Stability Testing of this compound using HPLC

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at a specified temperature (e.g., 60°C) for a defined period.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).

  • Photostability: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.

3. Sample Analysis by HPLC:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 215-237 nm).[3][8]

  • Injection Volume: 10-20 µL.

4. Data Analysis:

  • Monitor the decrease in the peak area of the parent this compound and the appearance of any degradation product peaks over time.

  • Calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Degradation stock->thermal photo Photostability stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (% Degradation) hplc->data

Caption: Experimental workflow for this compound stability testing.

degradation_pathways cluster_degradation Degradation Products parent This compound hydrolysis Hydrolysis Products parent->hydrolysis Acid/Base oxidation_prod Oxidation Products parent->oxidation_prod Oxidizing Agents photo_prod Photodegradation Products parent->photo_prod Light Exposure

References

Technical Support Center: Oseltamivir-d3 Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression effects on the Oseltamivir-d3 Acid signal during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample (e.g., plasma, urine) reduce the ionization efficiency of the analyte of interest, in this case, this compound, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[3] Since this compound is often used as an internal standard for the quantification of Oseltamivir Acid (the active metabolite of Oseltamivir), uncorrected ion suppression can lead to inaccurate quantification of the drug.

Q2: What are the common causes of ion suppression in this compound analysis?

The primary causes of ion suppression in the analysis of this compound from biological matrices include:

  • Endogenous Matrix Components: Phospholipids, salts, and proteins are common interfering substances in biological samples like plasma.[3]

  • Mobile Phase Composition: High concentrations of non-volatile mobile phase additives can suppress the analyte signal. For instance, while formic acid can enhance the signal at low concentrations, higher concentrations may lead to suppression.[4]

  • Inadequate Sample Preparation: Insufficient removal of matrix components during sample cleanup is a major contributor to ion suppression.[5]

  • Co-eluting Metabolites or Drugs: Other metabolites or co-administered drugs in the sample can interfere with the ionization of this compound.

Q3: How can I detect ion suppression for my this compound signal?

A widely used technique to identify and assess ion suppression is the post-column infusion experiment .[2][6] This involves infusing a constant flow of an this compound standard solution into the mass spectrometer while injecting a blank matrix extract. A dip in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot and mitigate ion suppression affecting the this compound signal.

Problem: Low or inconsistent signal intensity for this compound.

Step 1: Diagnose the Issue with a Post-Column Infusion Experiment.

  • Objective: To determine if ion suppression is the cause of the low signal and to identify the retention time regions where suppression occurs.

  • Procedure: A detailed experimental protocol for the post-column infusion experiment is provided in the "Experimental Protocols" section below.

Step 2: Optimize Sample Preparation.

  • Rationale: Effective sample preparation is the most critical step in minimizing ion suppression by removing interfering matrix components.[7]

  • Recommendations:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples. For this compound, Oasis® HLB or Orochem DVB-LP cartridges have been shown to be effective.[7][8] A detailed SPE protocol is available in the "Experimental Protocols" section.

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to selectively extract this compound from the matrix.

    • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids and other small molecules that can cause ion suppression.[9]

Step 3: Modify Chromatographic Conditions.

  • Rationale: Adjusting the liquid chromatography (LC) method can help separate this compound from the co-eluting interfering compounds.

  • Recommendations:

    • Gradient Modification: Alter the mobile phase gradient to change the elution profile and move the this compound peak away from the suppression zone identified in the post-column infusion experiment.

    • Column Chemistry: Consider using a column with a different stationary phase to achieve a different selectivity.

    • Flow Rate Adjustment: Lowering the flow rate can sometimes improve ionization efficiency.

Step 4: Evaluate and Optimize Mass Spectrometry Parameters.

  • Rationale: While not a direct solution for ion suppression, optimizing MS parameters can help maximize the signal of this compound.

  • Recommendations:

    • Ion Source Tuning: Ensure that the ion source parameters (e.g., capillary voltage, gas flows, temperature) are optimized for this compound.

    • Ionization Mode: While positive electrospray ionization (ESI) is commonly used for Oseltamivir analysis, switching to a different ionization technique like atmospheric pressure chemical ionization (APCI) could be considered as it is sometimes less prone to ion suppression.

Data Presentation

The following table summarizes quantitative data on the matrix effect for Oseltamivir and its active metabolite, Oseltamivir Carboxylate, using a deuterated internal standard. The Internal Standard (IS) Normalized Matrix Factor is a measure of the matrix effect, where a value close to 1 indicates minimal ion suppression or enhancement.

AnalyteQuality Control LevelIS Normalized Matrix FactorReference
OseltamivirHigh (HQC)1.02[2]
Medium (MQC)0.99[2]
Low (LQC)1.01[2]
Oseltamivir CarboxylateHigh (HQC)0.98[2]
Medium (MQC)0.99[2]
Low (LQC)0.99[2]

Experimental Protocols

Post-Column Infusion Experiment to Assess Ion Suppression

Objective: To qualitatively identify the regions of ion suppression in the chromatographic run.

Materials:

  • LC-MS/MS system with a T-connector

  • Syringe pump

  • Standard solution of this compound (in a solvent compatible with the mobile phase)

  • Blank matrix extract (e.g., plasma extract prepared using your standard sample preparation method)

Procedure:

  • Set up the LC-MS/MS system as you would for your analysis.

  • Disconnect the LC outlet from the MS ion source.

  • Connect the LC outlet to one arm of the T-connector.

  • Connect the outlet of the syringe pump to the other arm of the T-connector.

  • Connect the outlet of the T-connector to the MS ion source.

  • Prepare a standard solution of this compound at a concentration that provides a stable and mid-range signal.

  • Infuse the this compound standard solution at a constant, low flow rate (e.g., 5-10 µL/min) using the syringe pump.

  • Once a stable baseline signal for this compound is observed, inject the blank matrix extract onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.

Solid-Phase Extraction (SPE) Protocol for Plasma Samples

Objective: To remove matrix interferences from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Oasis® HLB or Orochem DVB-LP SPE cartridges (e.g., 30 mg, 1 cc)[7][8]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Elution solvent (e.g., Dichlorvos solution in acetonitrile:water)[7]

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pre-treatment: To a 200 µL plasma sample, add an appropriate volume of the this compound internal standard solution and vortex. Add 500 µL of 1% formic acid in water and vortex again.[7]

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[7]

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 1% formic acid in water. Repeat the wash step.[7]

  • Elution: Elute the analytes with an appropriate volume of the elution solvent.[7]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for injection into the LC-MS/MS system.

Visualizations

IonSuppressionMechanism cluster_ESI Electrospray Ionization (ESI) Source cluster_Interference Interfering Matrix Components Droplet Charged Droplet (Analyte + Matrix) GasPhase Gas Phase Ions Droplet->GasPhase Evaporation & Ionization MS_Inlet Mass Spectrometer Inlet GasPhase->MS_Inlet Sampling GasPhase->MS_Inlet Reduced Analyte Ions Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Competition for Charge & Surface Area

Caption: Mechanism of ion suppression in the electrospray ionization source.

Caption: A logical workflow for troubleshooting ion suppression of the this compound signal.

References

Validation & Comparative

Comparative Guide to the Validation of Oseltamivir Analytical Methods Using Oseltamivir-d3 Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of oselamivir and its active metabolite, oseltamivir carboxylate, is crucial for pharmacokinetic, bioequivalence, and clinical studies. The use of a stable isotope-labeled internal standard, such as Oseltamivir-d3 Acid, is a key component of robust bioanalytical method validation, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of validated LC-MS/MS methods for the determination of oseltamivir, with a focus on the utilization of deuterated internal standards to ensure accuracy and precision.

Comparison of Validated LC-MS/MS Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the quantification of oseltamivir and its metabolite in biological matrices due to its high sensitivity and selectivity.[1][2][3] The use of a deuterated internal standard, such as this compound, helps to correct for variability during sample preparation and analysis.[1][4] Below is a summary of performance data from various validated LC-MS/MS methods.

ParameterMethod 1Method 2Method 3
Analyte(s) Oseltamivir and Oseltamivir CarboxylateOseltamivir and Oseltamivir CarboxylateOseltamivir
Internal Standard(s) Oseltamivir-d5 and Oseltamivir carboxylate-C13-d3[1]Oseltamivir-D5 and Oseltamivir acid-D3[5]Venlafaxine
Linearity Range (Oseltamivir) 0.5–200 ng/mL[1]0.52–207.00 ng/mL[5][6]0.3-200 ng/mL[7]
Linearity Range (Oseltamivir Carboxylate) 2.0–800 ng/mL[1]4.08–1200.00 ng/mL[5][6]-
Accuracy (Oseltamivir) Not explicitly stated91–102%[5][6]97 to 105%[7]
Accuracy (Oseltamivir Carboxylate) Not explicitly stated88–109%[5][6]-
Precision (Intra-day & Inter-day) Within ±11% for oseltamivir phosphate[8]0.9 – 13.7% for Oseltamivir[5][6]<10%[7]
Lower Limit of Quantification (LLOQ) (Oseltamivir) 0.5 ng/mL[1]0.52 ng/mL[5][6]0.30 ng/mL[7]
Lower Limit of Quantification (LLOQ) (Oseltamivir Carboxylate) 2.0 ng/mL[1]4.08 ng/mL[5][6]-
Mean Extraction Recovery (Oseltamivir) 94.4%[1]Not explicitly stated≥89%[7]
Mean Extraction Recovery (Oseltamivir Carboxylate) 92.7%[1]Not explicitly stated-

Experimental Protocols

The following sections detail generalized methodologies for the key experiments involved in the validation of an LC-MS/MS method for oseltamivir analysis using a deuterated internal standard.

Sample Preparation: Solid Phase Extraction (SPE)

A common and effective method for extracting oseltamivir and its metabolite from plasma is solid-phase extraction.[1][3]

  • Pre-treatment: To a 200 µL aliquot of human plasma, add the deuterated internal standard solution (e.g., this compound).

  • Extraction: The sample is then loaded onto an appropriate SPE cartridge (e.g., Oasis HLB). The cartridge is washed to remove interfering substances.

  • Elution: The analytes and internal standard are eluted from the cartridge using a suitable solvent, such as methanol or a mixture of dichlorvos solution and water.[1]

  • Final Sample: The eluate is then ready for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is typically achieved using a C18 reverse-phase column.[1][3]

  • Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A common mobile phase consists of a mixture of 10 mM ammonium formate and acetonitrile (e.g., 30:70, v/v).[1]

  • Flow Rate: A typical flow rate is between 0.6 and 1.0 mL/min.[3]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[8]

  • Injection Volume: A small volume, typically 2-10 µL, of the prepared sample is injected.[7][8]

Tandem Mass Spectrometry (MS/MS) Detection

A triple quadrupole mass spectrometer operating in the positive ionization mode with multiple reaction monitoring (MRM) is used for quantification.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[2]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for oseltamivir, oseltamivir carboxylate, and the deuterated internal standard. For example:

    • Oseltamivir: m/z 313.1 → 166.2[9]

    • Oseltamivir Carboxylate: m/z 285.1 → 138.1[9]

    • This compound (example transition): m/z 288.1 → 138.1[10]

  • Data Analysis: The peak area ratios of the analytes to the internal standard are used to construct a calibration curve and quantify the analyte concentrations in the unknown samples.

Visualizations

Experimental Workflow for Oseltamivir Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (e.g., 200 µL) IS_spike Spike with this compound Internal Standard Plasma->IS_spike SPE Solid Phase Extraction (SPE) IS_spike->SPE Elution Elution of Analytes SPE->Elution Final_Sample Final Sample for Injection Elution->Final_Sample Injection Inject Sample into LC System Final_Sample->Injection LC_Sep Chromatographic Separation (C18 Column) Injection->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Peak_Integration Peak Area Integration MS_Detect->Peak_Integration Ratio_Calc Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Quantification Quantify Oseltamivir Concentration Cal_Curve->Quantification

Caption: Workflow for oseltamivir quantification using LC-MS/MS.

Logical Relationship of Method Validation Parameters

G Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Limit of Quantification (LLOQ) Validation->LLOQ Stability Stability Validation->Stability Recovery Extraction Recovery Validation->Recovery

Caption: Key parameters for analytical method validation.

References

A Comparative Analysis of Oseltamivir-d3 Acid and 13C-labeled Oseltamivir as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of oseltamivir and its active metabolite, oseltamivir carboxylate (oseltamivir acid), the choice of a suitable internal standard (IS) is critical for achieving accurate and reliable results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, compensating for variations in extraction recovery, matrix effects, and instrument response.[1] This guide provides a detailed comparison of two common types of stable isotope-labeled internal standards: deuterated oseltamivir acid (Oseltamivir-d3 Acid) and 13C-labeled oseltamivir.

The selection between a deuterated and a 13C-labeled internal standard can significantly impact analytical method performance. While deuterated standards are widely used, they can sometimes exhibit different chromatographic behavior compared to the unlabeled analyte due to the mass difference between hydrogen and deuterium.[2] This can lead to a lack of co-elution, potentially compromising the ability of the internal standard to effectively correct for matrix effects.[3] In contrast, 13C-labeled standards have physicochemical properties that are more similar to their unlabeled counterparts, generally ensuring better co-elution and mitigating isotope effects.[4][5]

Performance Data Comparison

A study on the simultaneous quantification of oseltamivir and its metabolite oseltamivir carboxylate in human plasma utilized deuterated oseltamivir (Oseltamivir-d5) and a mixed-labeled oseltamivir acid (Oseltamivir acid-C13-d3) as internal standards.[6] The performance data from this study provides valuable insights into the suitability of these types of internal standards.

Performance MetricOseltamivir with Oseltamivir-d5 ISOseltamivir Carboxylate with Oseltamivir acid-C13-d3 IS
Intra-batch Precision (% CV) 2.42% to 5.17%1.87% to 4.57%
Inter-batch Precision (% CV) Not explicitly stated, but overall precision was within acceptable limits.Not explicitly stated, but overall precision was within acceptable limits.
Intra-batch Accuracy 100.2% to 103.8%94.5% to 102.5%
Inter-batch Accuracy Not explicitly stated, but overall accuracy was within acceptable limits.Not explicitly stated, but overall accuracy was within acceptable limits.
Mean Extraction Recovery 93.1% (for IS-1, Oseltamivir-d5)91.9% (for IS-2, Oseltamivir acid-C13-d3)
Internal Standard Normalized Matrix Factor 0.99 to 1.020.98 to 0.99

Data adapted from a study on the simultaneous quantification of oseltamivir and its metabolite in human plasma.[6]

The data indicates that both the deuterated and the mixed 13C-deuterated internal standards performed well, with precision and accuracy values falling within the acceptable limits for bioanalytical method validation as per regulatory guidelines.[7][8][9] The internal standard normalized matrix factor for both was close to 1.0, suggesting minimal and well-compensated matrix effects.[6]

Experimental Protocols

The following is a summary of the experimental protocol used in the aforementioned study for the quantification of oseltamivir and oseltamivir carboxylate in human plasma.[6]

1. Sample Preparation:

  • Internal Standard Spiking: A known amount of the internal standard solution (containing Oseltamivir-d5 and Oseltamivir acid-C13-d3) is added to human plasma samples.

  • Solid Phase Extraction (SPE):

    • The plasma samples are loaded onto an SPE cartridge.

    • The cartridges are washed to remove interfering substances.

    • The analytes and internal standards are eluted from the cartridge.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted samples are injected into a liquid chromatography system.

    • Column: Symmetry C18 (100 mm×4.6 mm, 5 μm)

    • Mobile Phase: 10 mM ammonium formate and acetonitrile (30:70, v/v) under isocratic conditions.

    • Flow Rate: Not specified in the abstract.

    • Run Time: 2.0 minutes.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive ionization mode is used for detection.

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Oseltamivir: m/z 313.1 → 166.2

      • Oseltamivir-d5 (IS-1): m/z 318.1 → 171.2

      • Oseltamivir Carboxylate: m/z 285.1 → 138.1

      • Oseltamivir acid-C13-d3 (IS-2): m/z 289.2 → 138.3

3. Data Analysis:

  • The peak area ratios of the analytes to their respective internal standards are calculated.

  • A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the calibration standards.

  • The concentrations of the analytes in the unknown samples are determined from the calibration curve.

Visualizing the Workflow and Rationale

To better understand the experimental process and the rationale behind choosing an appropriate internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma_Sample Add_IS Add_IS Plasma_Sample->Add_IS Spike with IS Solution SPE SPE Add_IS->SPE Solid Phase Extraction LC_Separation LC_Separation SPE->LC_Separation Inject Extract MS_Detection MS_Detection LC_Separation->MS_Detection Elute to MS Peak_Integration Peak_Integration MS_Detection->Peak_Integration Calibration_Curve Calibration_Curve Peak_Integration->Calibration_Curve Concentration_Determination Concentration_Determination Calibration_Curve->Concentration_Determination

Caption: Experimental workflow for bioanalysis using an internal standard.

Internal_Standard_Selection cluster_choice Choice of Internal Standard cluster_considerations Key Considerations Analyte Oseltamivir / Oseltamivir Acid IS_Choice Internal Standard Selection Analyte->IS_Choice Deuterated Deuterated (e.g., this compound) IS_Choice->Deuterated C13_Labeled 13C-Labeled (e.g., 13C-Oseltamivir) IS_Choice->C13_Labeled Coelution Chromatographic Co-elution Deuterated->Coelution Potential Shift Stability Isotopic Stability Deuterated->Stability Potential Back-Exchange Cost Cost & Availability Deuterated->Cost Generally Lower C13_Labeled->Coelution Excellent C13_Labeled->Stability High C13_Labeled->Cost Generally Higher Matrix_Effect Matrix Effect Compensation Coelution->Matrix_Effect Stability->Matrix_Effect

Caption: Decision factors for internal standard selection.

References

A Researcher's Guide to Oseltamivir-d3 Acid for Monitoring Oseltamivir Resistance in Influenza

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of influenza antiviral research, the accurate quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, is paramount. This data is crucial for pharmacokinetic studies, which in turn inform our understanding of therapeutic efficacy and the emergence of drug resistance. Oseltamivir-d3 Acid, a deuterated analog of oseltamivir carboxylate, serves as a vital internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the precision and reliability of these measurements.

This guide provides an objective comparison of this compound with other analytical standards used in the quantification of oseltamivir and its active metabolite. The information presented is supported by experimental data from various studies, offering a comprehensive overview for selecting the most appropriate internal standard for your research needs.

The Critical Role of Internal Standards in Oseltamivir Quantification

Oseltamivir is a prodrug that is rapidly metabolized in the body to its active form, oseltamivir carboxylate.[1] To effectively monitor potential resistance, it is essential to accurately measure the concentrations of both the prodrug and its active metabolite in biological matrices such as human plasma. LC-MS/MS is the gold standard for this type of bioanalysis due to its high sensitivity and selectivity.[2][3]

However, the accuracy of LC-MS/MS quantification can be affected by several factors, including variations in sample preparation, matrix effects (where components of the biological sample interfere with the ionization of the analyte), and instrument variability.[4] To correct for these potential errors, an internal standard (IS) is added in a known quantity to every sample.[5] The ideal internal standard is chemically and physically similar to the analyte of interest.[4]

Deuterated internal standards, such as this compound, are considered the gold standard for LC-MS/MS analysis.[4] In these standards, one or more hydrogen atoms are replaced by their heavier isotope, deuterium. This results in a molecule with a higher mass that can be distinguished from the analyte by the mass spectrometer, yet it behaves almost identically during sample extraction and chromatographic separation.[4] This co-elution is critical for effectively compensating for analytical variability and ensuring the most accurate and precise results.[2]

Performance Comparison of Internal Standards for Oseltamivir Analysis

The selection of an appropriate internal standard is a critical step in method development. While deuterated standards are preferred, other compounds have also been utilized. The following table summarizes the performance of this compound (as part of a deuterated analog mix) and a non-deuterated alternative, Acyclovir, based on data from published studies.

ParameterOseltamivir Quantification with Deuterated IS (Oseltamivir-d5 & Oseltamivir carboxylate-C13-d3/d3)Oseltamivir Quantification with Non-Deuterated IS (Acyclovir)
Internal Standard(s) Oseltamivir-d5 and Oseltamivir carboxylate-C13-d3/d3Acyclovir
Lower Limit of Quantification (LLOQ) Oseltamivir: 0.5 ng/mL, Oseltamivir Carboxylate: 2.0 ng/mL[2]Oseltamivir Phosphate: 0.92 ng/mL, Oseltamivir Carboxylate: 5.22 ng/mL[6]
Linearity Range Oseltamivir: 0.5–200 ng/mL, Oseltamivir Carboxylate: 2.0–800 ng/mL[2]Oseltamivir Phosphate: 0.92-745.98 ng/mL, Oseltamivir Carboxylate: 5.22-497.49 ng/mL[6]
Mean Extraction Recovery Oseltamivir: 94.4%, Oseltamivir Carboxylate: 92.7%[2]Oseltamivir Phosphate: 68.72%, Oseltamivir Carboxylate: 70.66%[6]
Internal Standard Normalized Matrix Factor Oseltamivir: 0.99 to 1.02, Oseltamivir Carboxylate: 0.98 to 0.99[2][7]Not explicitly reported, but a potential for differential matrix effects exists.
Precision (%RSD) Within ±15%[2]Within 10.1%[6]
Accuracy 85-115%[2]Within 10.1%[6]

Key Observations:

  • Sensitivity: Methods employing deuterated internal standards have demonstrated slightly better or comparable lower limits of quantification.[2][6]

  • Recovery: The extraction recovery for oseltamivir and its metabolite is significantly higher and more consistent when using deuterated internal standards, indicating a more efficient and reliable sample preparation process.[2][6]

  • Matrix Effect Compensation: The internal standard normalized matrix factor for the method using deuterated standards is very close to 1, signifying excellent compensation for matrix effects.[2][7] This is a key advantage of using a stable isotope-labeled internal standard.

  • Overall Performance: While both methods are validated and suitable for pharmacokinetic studies, the use of deuterated internal standards like this compound generally leads to a more robust and accurate assay due to the superior compensation for analytical variability.

Experimental Workflow and Protocols

The following section details a typical experimental workflow for the quantification of oseltamivir and oseltamivir carboxylate in human plasma using a deuterated internal standard like this compound, followed by a detailed experimental protocol synthesized from published methods.[2][8]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation plasma Human Plasma Sample add_is Add Deuterated Internal Standards (Oseltamivir-d5 & this compound) plasma->add_is vortex1 Vortex add_is->vortex1 acidify Add 1% Formic Acid vortex1->acidify vortex2 Vortex acidify->vortex2 centrifuge Centrifuge vortex2->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe elute Elute Analytes spe->elute lc_separation LC Separation (C18 Column) elute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis resistance_monitoring Correlate with Resistance Data pk_analysis->resistance_monitoring logical_relationship cluster_clinical Clinical & Pharmacological Monitoring cluster_virological Virological Surveillance cluster_interpretation Integrated Interpretation cluster_outcome Clinical Decision Making drug_admin Oseltamivir Administration to Patient sample_collection Biological Sample Collection (e.g., Plasma) drug_admin->sample_collection viral_sample Influenza Virus Sample Collection drug_admin->viral_sample pk_analysis Pharmacokinetic Analysis (Quantification using this compound as IS) sample_collection->pk_analysis drug_exposure Determine Drug Exposure (AUC, Cmax, Cmin) pk_analysis->drug_exposure correlation Correlate Drug Exposure with Clinical Outcome & Resistance drug_exposure->correlation resistance_testing Genotypic/Phenotypic Resistance Testing viral_sample->resistance_testing resistance_status Determine Viral Resistance Status resistance_testing->resistance_status resistance_status->correlation treatment_strategy Inform Treatment Strategies & Public Health Recommendations correlation->treatment_strategy

References

A Comparative Guide to HPLC-UV and LC-MS/MS for Oseltamivir Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of oseltamivir, a key antiviral medication, is critical in pharmaceutical quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS for oseltamivir analysis often depends on the required sensitivity and the complexity of the sample matrix. LC-MS/MS generally offers significantly lower limits of detection and quantification, making it ideal for bioanalytical applications where sample concentrations are low. HPLC-UV is a robust and cost-effective alternative, well-suited for the analysis of pharmaceutical formulations where the analyte concentration is higher.

ParameterHPLC-UVLC-MS/MS
Linearity Range 70-130 µg/mL[1]0.3-200 ng/mL[2]
Limit of Detection (LOD) 2.2 ng[3][4]0.08 ng/mL[5][2]
Limit of Quantification (LOQ) 0.0491 µg/mL[6]0.30 ng/mL[5][2]
Precision (%RSD) <2%[1]<10%[5]
Accuracy 99.85–100.17%[7][8]97-105%
Selectivity Good, but susceptible to interference from co-eluting compounds.[7]Excellent, highly specific due to mass-based detection.[9]
Cost LowerHigher
Complexity SimplerMore complex

Experimental Protocols

HPLC-UV Method

This method is suitable for the quantification of oseltamivir in pharmaceutical preparations.

Chromatographic Conditions:

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A gradient of acetonitrile and triethylamine.[1] Another reported isocratic mobile phase consists of 30% acetonitrile and 70% 0.05 M bicarbonate buffer (pH 10)[3][4].

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 215 nm[1] or 220 nm[3][4].

  • Injection Volume: 2 µL[3][4]

  • Column Temperature: 30°C[3][4]

Sample Preparation: For the analysis of pharmaceutical capsules, the contents are typically dissolved in a suitable solvent, such as water or methanol, vigorously shaken, and then filtered through a 0.22 or 0.45 µm membrane before injection into the HPLC system.[4]

LC-MS/MS Method

This highly sensitive method is ideal for the determination of oseltamivir in biological matrices like human plasma.

Chromatographic Conditions:

  • Column: A C18 column is commonly used[10][11].

  • Mobile Phase: Isocratic elution with a mobile phase consisting of acetonitrile and a mixture of 0.2% formic acid, 5 mM ammonium formate, and 1% acetonitrile in water (10:90, v/v)[5][2].

  • Flow Rate: 0.60 mL/min[5][2]

  • Injection Volume: 2 µL[5][2]

  • Column Temperature: 40°C[5][2]

  • Total Analysis Time: Approximately 3.2 minutes[5][2].

Mass Spectrometry Conditions:

  • Ionization: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)[10]

Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add an internal standard (e.g., venlafaxine)[5].

  • Add aqueous ammonium hydroxide solution, ammonium sulfate solution, and ethyl acetate[5].

  • Vortex the mixture for approximately 8 minutes and then centrifuge[5].

  • Collect the upper organic layer for injection into the LC-MS/MS system[5].

Workflow Visualizations

The following diagrams illustrate the typical experimental workflows for HPLC-UV and LC-MS/MS analysis of oseltamivir.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Pharmaceutical Formulation dissolve Dissolution in Solvent start->dissolve filter Filtration (0.45 µm) dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc uv UV Detection hplc->uv chromatogram Chromatogram Generation uv->chromatogram quantification Quantification chromatogram->quantification

Caption: General workflow for oseltamivir analysis using HPLC-UV.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Matrix (e.g., Plasma) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction lc LC Separation (C18 Column) extraction->lc msms Tandem MS Detection (MRM) lc->msms mass_spec Mass Spectra Acquisition msms->mass_spec quantification Quantification mass_spec->quantification

Caption: General workflow for oseltamivir analysis using LC-MS/MS.

References

A Guide to Inter-Laboratory Comparison of Oseltamivir Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of oseltamivir, a key antiviral medication. The information presented is collated from single-laboratory validation studies and a European external quality assessment (EQA) of antiviral susceptibility testing. This document aims to assist researchers and drug development professionals in selecting appropriate analytical methods and understanding their performance characteristics.

Executive Summary

The accurate quantification of oseltamivir is crucial for pharmaceutical quality control, pharmacokinetic studies, and monitoring of antiviral resistance. This guide summarizes the performance of several common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and colorimetric assays. While a direct inter-laboratory comparison for the quantification of oseltamivir in matrices like plasma or pharmaceutical formulations was not identified in the public literature, an external quality assessment of oseltamivir susceptibility testing highlights the variability in results across different laboratories. This underscores the importance of standardized protocols and robust method validation.

Data Presentation: Quantitative Performance of Oseltamivir Quantification Methods

The following tables summarize the quantitative performance of various analytical methods for oseltamivir quantification as reported in single-laboratory validation studies.

Table 1: Performance of HPLC and UV Spectrophotometry Methods

ParameterHPLCUV SpectrophotometryReference
Linearity Range 10 - 60 µg/mL10 - 60 µg/mL[1]
Accuracy (%) 99.85 - 100.1799.26 - 100.70[1]
Precision (RSD) < 2% (Intra- and Inter-day)< 2% (Intra- and Inter-day)[1]
Limit of Detection (LOD) 2.98 µg/mLNot Reported
Limit of Quantification (LOQ) 9.98 µg/mLNot Reported

Table 2: Performance of LC-MS/MS Methods for Oseltamivir in Human Plasma

ParameterMethod 1Method 2Reference
Linearity Range 0.5 - 200 ng/mL0.3 - 200 ng/mL[2]
Accuracy (%) Within ±15% of nominal values97 - 105% (Within- and Between-run)[3]
Precision (CV) < 15%< 10%[3]
Limit of Quantification (LOQ) 0.5 ng/mL0.30 ng/mL[2][3]
Recovery (%) 94.4≥ 89[2][3]

Table 3: Performance of a Colorimetric Assay

ParameterCongo Red MethodReference
Sensitivity Greater than bromochlorophenol blue method[4]
Linearity Good[4]
Accuracy Good[4]

Inter-Laboratory Comparison of Oseltamivir Susceptibility Testing

An external quality assessment (EQA) was conducted for European influenza reference laboratories to evaluate their capabilities in antiviral susceptibility testing.[5][6] This study provides insights into the inter-laboratory variability of methods used to determine the susceptibility of influenza viruses to oseltamivir.

Twenty-four laboratories from 19 member states of the WHO European region participated.[5][6] The EQA included both phenotypic (neuraminidase enzyme inhibition assay) and genotypic methods.

Key Findings:

  • Phenotypic Assays (IC50 Determination): Thirteen laboratories submitted results for phenotypic neuraminidase inhibitor (NAI) susceptibility.[5][6] While all 13 laboratories correctly identified oseltamivir resistance in pure preparations of resistant viruses, there was notable inter-laboratory and inter-assay variation in the 50% inhibitory concentration (IC50) values.[5][6]

  • Mixed Virus Populations: When analyzing a mixture of oseltamivir-sensitive and -resistant viruses, only 11 out of 13 laboratories (85%) correctly identified the reduced susceptibility.[5][6]

  • Influenza B Susceptibility: Three laboratories (23%) incorrectly classified an oseltamivir-sensitive influenza B virus as having reduced susceptibility.[5][6]

  • Genotypic Assays: All 24 participating laboratories correctly identified the NA-H275Y mutation associated with oseltamivir resistance in A(H1N1) viruses.[5][6]

These findings highlight the challenges in standardizing phenotypic assays and interpreting the results, especially for mixed viral populations and different influenza virus types. Genotypic methods for detecting known resistance mutations appear to be more consistent across laboratories.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) Method[2]
  • Column: X terra C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 0.1% octa-sulfonic acid: acetonitrile (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 237 nm

  • Retention Time: Approximately 2.31 minutes

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Human Plasma[3]
  • Sample Preparation: Solid-phase extraction from 200 µL human plasma.

  • Chromatographic Column: Symmetry C18 (100 mm × 4.6 mm, 5 μm)

  • Mobile Phase: 10 mM ammonium formate and acetonitrile (30:70, v/v)

  • Flow Rate: Not specified

  • Run Time: 2.0 minutes

  • Detection: Multiple reaction monitoring on a triple quadrupole mass spectrometer in positive ionization mode.

Colorimetric Method (Congo Red)[5]
  • Principle: Formation of an extractable colored ion-pair complex between oseltamivir and Congo red.

  • Procedure:

    • A sample containing oseltamivir is mixed with a Congo red solution.

    • The colored complex is extracted into an organic solvent (e.g., ethyl acetate).

    • The absorbance of the organic layer is measured at 520 nm.

Neuraminidase (NA) Enzyme Inhibition Assay (Phenotypic Assay)[6][7]
  • Principle: This assay measures the ability of an antiviral drug to inhibit the enzymatic activity of the influenza neuraminidase. The 50% inhibitory concentration (IC50) is determined.

  • General Procedure:

    • Influenza virus is incubated with serial dilutions of oseltamivir.

    • A substrate for the neuraminidase enzyme is added.

    • The enzymatic reaction is allowed to proceed.

    • The amount of product generated is measured, and the IC50 value is calculated.

Visualizations

Experimental Workflow for Inter-Laboratory Comparison

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis and Reporting Phase A Define Study Objectives B Select Participating Laboratories A->B C Prepare and Validate Test Samples B->C D Develop Standardized Protocol C->D E Distribute Samples and Protocol D->E F Laboratories Perform Analysis E->F G Data Submission to Coordinating Body F->G H Statistical Analysis of Results G->H I Identify Inter-Laboratory Variability H->I J Publish Comparison Guide/Report I->J

Caption: Workflow of an inter-laboratory comparison study.

Signaling Pathway: Mechanism of Action of Oseltamivir

G cluster_0 Influenza Virus Life Cycle cluster_1 Oseltamivir Action A Virus Attachment and Entry B Viral Replication A->B C Progeny Virus Assembly B->C D Virus Budding C->D H Release of New Virus Particles D->H Neuraminidase Action E Oseltamivir (Prodrug) F Oseltamivir Carboxylate (Active Metabolite) E->F Metabolism G Neuraminidase Inhibition F->G G->H

Caption: Oseltamivir's mechanism of action.

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards in Oseltamivir Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of Oseltamivir, an antiviral medication, the choice of an internal standard is a critical factor that can significantly influence the quality of results. This guide provides an objective comparison of the performance of isotopically labeled internal standards, such as Oseltamivir-d3 Acid, against non-isotopically labeled alternatives, supported by experimental data from published studies.

The ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and detection, thereby compensating for any potential variability.[1] Stable isotope-labeled (SIL) internal standards, like this compound, are often considered the "gold standard" as they are chemically and physically almost identical to the analyte.[2] However, non-isotopically labeled compounds, which are structurally similar to the analyte, are also frequently used. This guide will delve into the performance characteristics of both approaches in the context of Oseltamivir bioanalysis.

Performance Under the Microscope: A Data-Driven Comparison

The following tables summarize the performance of LC-MS/MS methods for the quantification of Oseltamivir using either a deuterated internal standard (Oseltamivir-d5) or a non-isotopically labeled internal standard (Venlafaxine). The data is extracted from two separate studies, each validating their respective methodologies.

Table 1: Method Performance with Deuterated Internal Standard (Oseltamivir-d5) [3][4]

ParameterOseltamivirOseltamivir Carboxylate (Metabolite)
Linearity Range (ng/mL) 0.5 - 2002.0 - 800
Intra-batch Precision (% CV) ≤ 3.9≤ 4.1
Inter-batch Precision (% CV) ≤ 5.8≤ 4.9
Intra-batch Accuracy (%) 96.8 - 102.497.5 - 101.8
Inter-batch Accuracy (%) 98.7 - 100.898.9 - 100.1
Mean Extraction Recovery (%) 94.492.7
Internal Standard Normalized Matrix Factor 0.99 - 1.020.98 - 0.99

Table 2: Method Performance with Non-Isotopically Labeled Internal Standard (Venlafaxine) [5]

ParameterOseltamivir
Linearity Range (ng/mL) 0.3 - 200
Within-run Precision (% CV) < 10
Between-run Precision (% CV) < 10
Within-run Accuracy (%) 97 - 105
Between-run Accuracy (%) 97 - 105
Extraction Recovery (%) ≥ 89
Internal Standard Normalized Matrix Factor 0.94 - 1.05

From the data, it is evident that both methods provide acceptable performance according to regulatory guidelines. However, the method utilizing the deuterated internal standard demonstrates slightly better precision (lower % CV). The internal standard normalized matrix factor, a measure of the ability of the IS to compensate for matrix effects, is very close to 1.0 for the deuterated standard, indicating excellent compensation.[3] The non-isotopically labeled standard also shows good compensation for matrix effects.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols used in the studies from which the data above was sourced.

Method 1: Oseltamivir Analysis using Deuterated Internal Standard (Oseltamivir-d5)[3][4]
  • Sample Preparation: Solid Phase Extraction (SPE).

    • To 200 µL of human plasma, add the internal standards (Oseltamivir-d5 and its metabolite's deuterated analog).

    • Load the sample onto an SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard.

    • Inject the eluate into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm).[3][4]

    • Mobile Phase: 10 mM ammonium formate and acetonitrile (30:70, v/v).[3][4]

    • Flow Rate: Not specified.

    • Run Time: 2.0 min.[3][4]

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.[3][4]

    • Ionization Mode: Positive electrospray ionization (ESI).[3][4]

    • Detection: Multiple Reaction Monitoring (MRM).[3][4]

Method 2: Oseltamivir Analysis using Non-Isotopically Labeled Internal Standard (Venlafaxine)[5]
  • Sample Preparation: Liquid-Liquid Extraction (LLE).

    • To a plasma sample, add the internal standard (Venlafaxine).

    • Add ethyl acetate as the extraction solvent.

    • Vortex and centrifuge to separate the layers.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue and inject it into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: Not specified.

    • Mobile Phase: Acetonitrile and a mixture of 0.2 vol% formic acid, 5 mM ammonium formate, and 1 vol% acetonitrile in water (90:10, v/v).[5]

    • Flow Rate: 0.60 mL/min.[5]

    • Run Time: 3.20 min.[5]

  • Mass Spectrometry:

    • Instrument: Tandem mass spectrometer.[5]

    • Ionization Mode: Positive electrospray ionization (ESI).[5]

    • Detection: Multiple Reaction Monitoring (MRM).[5]

Visualizing the Workflow and Rationale

To better understand the processes and the underlying principles, the following diagrams illustrate a typical bioanalytical workflow and the theoretical advantage of using an isotopically labeled internal standard.

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (LC) Separation Evaporation->LC MS Mass Spectrometry (MS/MS) Detection LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Results Concentration Results Quantification->Results

A typical workflow for a bioanalytical method using an internal standard.

Internal_Standard_Comparison cluster_0 Isotopically Labeled IS (e.g., Oseltamivir-d3) cluster_1 Non-Isotopically Labeled IS (e.g., Venlafaxine) IS_d3 Co-elutes with Analyte Experiences Identical Matrix Effects IS_non Different Retention Time Experiences Different Matrix Effects Analyte Analyte (Oseltamivir) Analyte->IS_d3 Ideal Compensation High Accuracy Analyte->IS_non Potential for Incomplete Compensation May Affect Accuracy

Conceptual comparison of isotopically and non-isotopically labeled internal standards.

Conclusion

Both deuterated and non-isotopically labeled internal standards can be used to develop and validate robust bioanalytical methods for Oseltamivir. The data suggests that while both approaches can meet regulatory requirements, the use of a deuterated internal standard like Oseltamivir-d5 may offer superior precision and more effective compensation for matrix effects due to its closer physicochemical properties to the analyte.[3][4] The choice between the two will ultimately depend on the specific requirements of the study, availability of the standard, and cost considerations. However, for assays requiring the highest level of accuracy and precision, a stable isotope-labeled internal standard remains the preferred choice.

References

Navigating Bioanalytical Method Validation for Oseltamivir: A Comparative Guide to FDA and ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the reliability and quality of pharmacokinetic and toxicokinetic data submitted to regulatory authorities. For antiviral drugs like oseltamivir, the active component of Tamiflu®, and its active metabolite, oseltamivir carboxylate, precise and accurate quantification in biological matrices is paramount for establishing safety and efficacy. This guide provides a comprehensive comparison of bioanalytical methods for oseltamivir, framed within the context of the harmonized International Council for Harmonisation (ICH) M10 guideline, which has been adopted by the U.S. Food and Drug Administration (FDA).

The ICH M10 guideline provides a global standard for the validation of bioanalytical methods, streamlining the drug development process and eliminating the need for duplicative studies to meet different regional requirements.[1][2][3] Adherence to these principles is critical for ensuring that data is acceptable to regulatory bodies worldwide.[4][5] This document will delve into the key validation parameters stipulated by these guidelines and compare published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for oseltamivir analysis.

Regulatory Framework: Key Bioanalytical Method Validation Parameters

The ICH M10 guideline outlines a comprehensive set of parameters that must be evaluated to demonstrate that a bioanalytical method is suitable for its intended purpose.[4][5] These parameters ensure the method is selective, sensitive, accurate, and precise. A summary of these core validation components is presented in the table below.

Validation Parameter Description Key Considerations
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]Evaluation of interference from endogenous matrix components, metabolites, and other concomitant medications.
Accuracy The closeness of the determined value to the nominal or known true value.[2]Assessed at multiple concentration levels (Lower Limit of Quantification, Low, Medium, and High Quality Control samples).
Precision The closeness of agreement among a series of measurements from the same homogeneous sample.[2]Evaluated as repeatability (intra-day) and intermediate precision (inter-day).
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A sufficient number of standards should be used to adequately define the relationship. The range should cover the expected study sample concentrations.
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[4]Must be determined based on a signal-to-noise ratio and by demonstrating acceptable precision and accuracy.
Recovery The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Should be consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[2]Should be investigated to ensure that precision, selectivity, and sensitivity are not compromised.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.
Comparative Analysis of Oseltamivir Bioanalytical Methods

Several LC-MS/MS methods have been developed and validated for the simultaneous determination of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma. The following table summarizes the key performance characteristics of a selection of these methods, providing a comparative overview for researchers.

Method Reference Sample Preparation Linearity Range (ng/mL) LLOQ (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%) Recovery (%)
Gupta et al.Solid Phase Extraction (SPE)Oseltamivir: 0.5-200Oseltamivir Carboxylate: 2.0-800Oseltamivir: 0.5Oseltamivir Carboxylate: 2.0<10%97-105%Oseltamivir: 94.4Oseltamivir Carboxylate: 92.7
Sireesha et al.[6]Solid Phase Extraction (SPE)Oseltamivir: 0.5-200Oseltamivir Carboxylate: 2.0-800Oseltamivir: 0.5Oseltamivir Carboxylate: 2.0Not explicitly statedNot explicitly statedNot explicitly stated
He et al.[1]Solid Phase Extraction (SPE)Oseltamivir Phosphate: 0.92-745.98Oseltamivir Carboxylate: 5.22-497.49Oseltamivir Phosphate: 0.92Oseltamivir Carboxylate: 5.22<10.1%Within ±10.1%Oseltamivir Phosphate: 68.72Oseltamivir Carboxylate: 70.66
Kromdijk et al.[7]Protein PrecipitationOseltamivir: 3-300Oseltamivir Carboxylate: 10-10,000Oseltamivir: 3Oseltamivir Carboxylate: 10Oseltamivir: -8.6 to 14.5%Oseltamivir Carboxylate: -10.9 to 10.7%Oseltamivir: -8.8 to 16.3% (at LLOQ)Oseltamivir Carboxylate: -10.9 to 10.7%Not explicitly stated
Burmistrova et al.[8]Liquid-Liquid Extraction (LLE)0.3-2000.3<10%97-105%≥89%

Experimental Protocols: A Closer Look

This section provides a detailed overview of a typical experimental protocol for the simultaneous quantification of oseltamivir and oseltamivir carboxylate in human plasma using LC-MS/MS, based on the methodologies presented in the compared literature.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To extract oseltamivir and oseltamivir carboxylate from human plasma and remove potential interferences.

  • Procedure:

    • A 200 µL aliquot of human plasma is spiked with an internal standard (e.g., deuterated analogs of oseltamivir and oseltamivir carboxylate).

    • The sample is pre-treated, often by adding an acid or buffer to adjust the pH.

    • The pre-treated sample is loaded onto an SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge).

    • The cartridge is washed with a series of solvents to remove interfering substances.

    • The analytes are eluted from the cartridge with an appropriate elution solvent (e.g., a mixture of acetonitrile and an acidic buffer).

    • The eluate is then directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[9]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Objective: To chromatographically separate oseltamivir and oseltamivir carboxylate from each other and from any remaining matrix components, and to detect and quantify them using mass spectrometry.

  • Typical LC Conditions:

    • Column: A reversed-phase C18 column is commonly used.[7][9]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 10 mM ammonium formate or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6][9]

    • Flow Rate: Typically in the range of 0.2-0.7 mL/min.[6]

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.

  • Typical MS/MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

    • Ion Transitions: Specific m/z transitions for oseltamivir, oseltamivir carboxylate, and their respective internal standards are selected and optimized for maximum signal intensity.

Visualizing the Validation Process

To better understand the workflow and the interplay of different validation parameters, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Sample Analysis MD_Start Define Analytical Requirements MD_Optimization Optimize Sample Preparation & LC-MS/MS Conditions MD_Start->MD_Optimization MV_Protocol Develop Validation Protocol MD_Optimization->MV_Protocol Method Ready for Validation MV_Experiments Perform Validation Experiments MV_Protocol->MV_Experiments MV_Report Generate Validation Report MV_Experiments->MV_Report SA_Batch Analyze Study Samples with QCs MV_Report->SA_Batch Validated Method SA_Data Process and Review Data SA_Batch->SA_Data SA_Report Generate Bioanalytical Report SA_Data->SA_Report

Caption: A typical workflow for bioanalytical method development, validation, and sample analysis.

Validation_Parameter_Relationships Center Reliable Bioanalytical Method Accuracy Accuracy Center->Accuracy Precision Precision Center->Precision Selectivity Selectivity Center->Selectivity Sensitivity Sensitivity (LLOQ) Center->Sensitivity Stability Stability Center->Stability MatrixEffect Matrix Effect Center->MatrixEffect

Caption: Interrelationship of key parameters for a reliable bioanalytical method.

References

A Comparative Guide to the Pharmacokinetics of Oseltamivir and Zanamivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two key neuraminidase inhibitors, oseltamivir and zanamivir, used in the treatment and prophylaxis of influenza. The information presented is supported by experimental data to assist in research and development efforts.

Mechanism of Action

Both oseltamivir and zanamivir are antiviral drugs that function as competitive inhibitors of the influenza virus's neuraminidase enzyme.[1][2] This enzyme is crucial for the release of newly formed virus particles from infected host cells.[3][4] By blocking the active site of neuraminidase, these drugs prevent the cleavage of sialic acid residues on the host cell surface, trapping the virions and inhibiting their spread to other cells.[5][6] Oseltamivir is a prodrug, administered as oseltamivir phosphate, which is rapidly converted in the liver by esterases to its active form, oseltamivir carboxylate.[3][5] Zanamivir, on the other hand, is administered in its active form.[2][6]

Neuraminidase_Inhibitor_Mechanism cluster_virus_lifecycle Influenza Virus Lifecycle cluster_drug_action Drug Intervention Virus_Entry Virus Entry (Hemagglutinin-mediated) Replication Viral Replication (inside host cell) Virus_Entry->Replication Budding Virion Budding Replication->Budding Release Virion Release (Neuraminidase-mediated) Budding->Release Neuraminidase_Inhibition Inhibition of Neuraminidase Release->Neuraminidase_Inhibition Targeted by Oseltamivir_Zanamivir Oseltamivir or Zanamivir Oseltamivir_Zanamivir->Neuraminidase_Inhibition Causes Blocked_Release Blocked Virion Release Neuraminidase_Inhibition->Blocked_Release

Caption: Mechanism of action for neuraminidase inhibitors.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of oseltamivir (as the active metabolite, oseltamivir carboxylate) and zanamivir.

ParameterOseltamivir CarboxylateZanamivir
Route of Administration OralInhalation, Intravenous
Bioavailability >80% (oral)[1]2% (oral), 4-17% (inhaled)[2][7]
Time to Peak Plasma Concentration (Tmax) 3 to 4 hours[8]1.75 hours (inhaled)[9]
Plasma Protein Binding <3%[10]<10%[7]
Volume of Distribution (Vd) 23–26 liters[1]Similar to extracellular water[9]
Metabolism Oseltamivir is a prodrug, extensively metabolized to the active oseltamivir carboxylate by hepatic esterases.[3][5] Oseltamivir carboxylate itself is not further metabolized.[10]Not metabolized[7]
Elimination Half-life 6–10 hours[1][11]2.5–5.1 hours (inhaled)[7], ~2 hours (intravenous)[9]
Excretion Primarily renal (>90% as active metabolite)[1]Primarily renal, as unchanged drug (~90% for intravenous)[7][12]

Experimental Protocols

Pharmacokinetic studies for both oseltamivir and zanamivir typically involve open-label, randomized trials in healthy adult volunteers.[9][13] Both single-dose and multiple-dose studies are conducted to evaluate the drugs' pharmacokinetic profiles.

A common experimental design involves the following steps:

  • Subject Screening and Enrollment: Healthy volunteers are screened for inclusion and exclusion criteria.[14]

  • Drug Administration:

    • Oseltamivir: Administered orally, often as a single dose or multiple doses over several days.[13]

    • Zanamivir: Administered via oral inhalation or intravenous infusion.[9]

  • Pharmacokinetic Sampling:

    • Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to measure plasma concentrations of the drug and its metabolites.[13][15]

    • Urine samples are also collected over specific intervals to determine the extent of renal excretion.[13][15]

  • Bioanalysis: Plasma and urine concentrations of the parent drug and any active metabolites are quantified using validated analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][15]

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance using noncompartmental analysis.[16]

Pharmacokinetic_Study_Workflow cluster_phases Study Phases cluster_analysis Data Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Dosing Drug Administration (e.g., Oral, IV, Inhaled) Randomization->Dosing Sampling Serial Blood & Urine Sampling Dosing->Sampling Analysis Bioanalysis (LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Analysis->PK_Analysis Report Data Reporting & Interpretation PK_Analysis->Report

Caption: A typical experimental workflow for a pharmacokinetic study.

Summary and Conclusion

Oseltamivir and zanamivir, while sharing a common mechanism of action, exhibit distinct pharmacokinetic profiles largely influenced by their routes of administration and metabolic pathways. Oseltamivir, as an orally administered prodrug, demonstrates high bioavailability of its active metabolite, oseltamivir carboxylate, with a longer half-life suitable for twice-daily dosing. In contrast, zanamivir has very low oral bioavailability and is therefore administered via inhalation for localized action in the respiratory tract or intravenously in hospital settings, resulting in a shorter half-life. These differences are critical considerations for drug development professionals in the design of new antiviral agents and the optimization of existing therapeutic regimens. The choice between these agents in a clinical setting is often guided by the patient's condition, the severity of the illness, and the desired site of drug action.

References

Distinguishing Oseltamivir and Baloxavir: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective antiviral therapies is paramount in the ongoing battle against influenza. Oseltamivir and baloxavir represent two key classes of anti-influenza agents, neuraminidase inhibitors and cap-dependent endonuclease inhibitors, respectively. The ability to accurately and reliably distinguish and quantify these compounds in various matrices is crucial for pharmacokinetic studies, quality control, and formulation development. This guide provides a comparative overview of analytical methodologies for the differentiation of oseltamivir and baloxavir, with a focus on their underlying principles, experimental protocols, and performance characteristics.

Comparative Analysis of Analytical Techniques

Several analytical techniques have been successfully employed for the determination of oseltamivir and baloxavir. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and available instrumentation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical applications due to its high sensitivity and specificity. However, other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV), Capillary Electrophoresis (CE), and UV-Spectrophotometry also offer viable alternatives, particularly for pharmaceutical dosage form analysis.

The following table summarizes the key performance parameters of various analytical methods reported for the analysis of oseltamivir and baloxavir.

Analytical MethodAnalyte(s)MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (%)Precision (%RSD)
LC-MS/MS Oseltamivir & Baloxavir (Simultaneous)Human Plasma5.00 - 10000.00 pg/mL (Baloxavir)-5.00 pg/mL (Baloxavir)94.08 - 98.4 (Baloxavir)< 6.0 (Baloxavir)
LC-MS/MS OseltamivirHuman Plasma0.5 - 200 ng/mL-0.5 ng/mL--
HPLC-UV OseltamivirBulk Drug & Capsules-2.98 µg/mL9.98 µg/mL99.79 - 101.300.5
HPLC-UV OseltamivirPharmaceutical Preparations0.6 - 4.5 mg/mL2.2 ng (at 220 nm)-within ±11%within ±11%
HPLC-UV BaloxavirPharmaceutical Dosage Form10 - 50 µg/mL0.67 µg/mL2.25 µg/mL-1.27
Capillary Electrophoresis OseltamivirCapsules-0.97 µg/mL3.24 µg/mL98.64 - 100.260.98 (Intermediate Precision)
UV-Spectrophotometry OseltamivirBulk Drug & Formulation10 - 50 µg/mL----

Experimental Protocols

This section provides an overview of the methodologies for the key analytical techniques discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Simultaneous Determination

This method is ideal for the sensitive and selective quantification of both oseltamivir and baloxavir in biological matrices.

  • Sample Preparation: A protein precipitation method is commonly used for plasma samples. To 100 µL of plasma, an internal standard is added, followed by 250 µL of acetonitrile to precipitate proteins. After vortexing and centrifugation, the supernatant is transferred for analysis[1].

  • Chromatography: Chromatographic separation is typically achieved on a C18 reversed-phase column (e.g., Phenomenex C18, 50 mm × 4.6 mm, 5 µm)[1]. An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and methanol (e.g., 30:70 v/v) is often used at a flow rate of 0.3 mL/min[1].

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. For baloxavir marboxil, a mass transition of m/z 572.8→251.3 has been reported[2].

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the analysis of pharmaceutical formulations.

  • Sample Preparation: For capsule formulations, the contents are dissolved in a suitable solvent, such as water or the mobile phase, followed by filtration to remove excipients[2][3].

  • Chromatography: A reversed-phase C18 column (e.g., X terra C18, 150 mm × 4.6 mm, 5 µm) is commonly employed[3]. The mobile phase can be a mixture of an acidic buffer and an organic solvent, such as 0.1% octa-sulfonic acid and acetonitrile (30:70 v/v), delivered at a flow rate of 1.0 mL/min[3]. For baloxavir, a mobile phase of Methanol and KH2PO4 buffer (pH 2.5) has been used with a Platisil C18 column[4].

  • Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance. For oseltamivir, detection wavelengths of 215 nm, 220 nm, 226 nm, and 237 nm have been reported[5]. Baloxavir has been detected at 247 nm[4].

Capillary Electrophoresis (CE)

CE offers a high-efficiency separation alternative with low solvent consumption.

  • Sample Preparation: Similar to HPLC, samples from capsules are dissolved in the running buffer and filtered.

  • Electrophoresis: A fused silica capillary is used with a background electrolyte such as 50 mM sodium phosphate buffer at pH 6.3. A voltage is applied across the capillary to effect separation[6].

  • Detection: On-capillary UV detection is typically used, with a wavelength of 226 nm being suitable for oseltamivir[6].

UV-Spectrophotometry

This is a simple and cost-effective method for the quantification of a single analyte in bulk drug and simple formulations.

  • Sample Preparation: A known concentration of the drug is prepared in a suitable solvent, such as distilled water[7].

  • Analysis: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax). For oseltamivir, a λmax of 218 nm has been reported in distilled water[7]. A calibration curve is constructed by plotting absorbance versus concentration to determine the concentration of the unknown sample.

Workflow and Pathway Diagrams

To visualize the experimental process, a generalized workflow for the LC-MS/MS analysis is presented below.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC System Supernatant->Injection Column Chromatographic Separation (C18 Column) Injection->Column Ionization Electrospray Ionization (ESI) Column->Ionization MS_Analysis Tandem MS Analysis (MRM) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Generalized workflow for LC-MS/MS analysis of oseltamivir and baloxavir.

References

Safety Operating Guide

Navigating the Proper Disposal of Oseltamivir-d3 Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Oseltamivir-d3 Acid, a deuterated analog of Oseltamivir's active metabolite, commonly used in pharmacokinetic and metabolic studies. Adherence to these guidelines will mitigate risks and ensure compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible, chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation.

II. This compound: Key Data for Disposal

Proper waste characterization is a critical first step in the disposal process. The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Name (3R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid[1]
Synonyms GS 4071-d3; Ro 64-0802-d3; Oseltamivir carboxylate-d3[2][3]
CAS Number 1242184-43-5[2][3][4][5]
Molecular Formula C₁₄H₂₁D₃N₂O₄[3][4]
Molecular Weight 287.37 g/mol [3][4]

III. Step-by-Step Disposal Protocol for this compound

This compound should be treated as a hazardous pharmaceutical waste. Disposal must be carried out in accordance with all applicable federal, state, and local regulations. The following protocol outlines the best practices for its disposal from a laboratory setting.

Step 1: Waste Characterization and Segregation

  • Characterize the Waste: Determine if the this compound waste is in a solid form, dissolved in a solvent, or mixed with other reagents. This will dictate the appropriate waste stream.

  • Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be collected in a dedicated, clearly labeled hazardous waste container.[6][7]

Step 2: Waste Collection and Storage

  • Container Selection: Use a container that is compatible with the chemical nature of the waste. The original container may be used if it is in good condition and can be securely sealed.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste mixture.[8]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from incompatible materials.[8][9]

Step 3: Arrange for Licensed Disposal

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. Contact your EHS department to schedule a collection.

  • Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal facility.[10][11] The recommended method for pharmaceutical waste is high-temperature incineration to ensure complete destruction of the active compounds.[12][13][14]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of accumulation, until it is collected by the disposal service.

Important Considerations:

  • DO NOT dispose of this compound down the drain. This can lead to contamination of waterways.[15]

  • DO NOT dispose of this compound in the regular solid waste trash.

  • For spills, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Oseltamivir_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Licensed Disposal Facility A This compound Waste Generation (e.g., unused material, contaminated labware) B Characterize and Segregate Waste A->B Step 1 C Select and Label 'Hazardous Waste' Container B->C Step 2 D Store in Designated Satellite Accumulation Area C->D Step 3 E Request Waste Pickup (Contact EHS) D->E Step 4 F Transport by Licensed Hazardous Waste Hauler E->F Step 5 G High-Temperature Incineration F->G Step 6 H Final Ash Disposal in Permitted Landfill G->H Step 7

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oseltamivir-d3 Acid
Reactant of Route 2
Oseltamivir-d3 Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.